3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSGTVWNGZDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341147 | |
| Record name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-36-9 | |
| Record name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.
Core Compound Identification and Properties
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative. Its structure features a vanillin core ether-linked to a 4-methylbenzyl group. This structural motif makes it a valuable building block in the synthesis of more complex molecular architectures.
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
| Chemical Name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | N/A |
| CAS Number | 351066-36-9 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | N/A |
| Predicted Melting Point | 92.5 °C | [1] |
| Predicted Boiling Point | 352.2 °C | [1] |
| Predicted Water Solubility | -3.67 log(mol/L) | [1] |
| Predicted logP | 3.18 | [1] |
| Storage | Sealed in dry, 2-8°C | N/A |
Synthesis Methodology: A Validated Protocol
The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is most effectively achieved through a Williamson ether synthesis. This well-established reaction provides a reliable and high-yielding route to the target compound. The protocol outlined below is based on standard procedures for similar etherifications of phenolic aldehydes.[2]
Causality of Experimental Choices
The selection of vanillin as the starting material is strategic due to its commercial availability and the presence of a reactive phenolic hydroxyl group. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the nucleophilic attack of the phenoxide ion by preventing solvation of the nucleophile. Potassium carbonate is a mild base, suitable for deprotonating the phenol without causing unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate while minimizing potential degradation of the aldehyde functionality.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a stirred solution of vanillin (1.0 eq.) in anhydrous dimethylformamide (DMF, 10 mL/g of vanillin) in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: To this suspension, add 4-methylbenzyl chloride (1.1 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a solid.
Visualization of the Synthesis Workflow
Caption: Williamson ether synthesis workflow.
Applications in Research and Development
While specific, direct applications of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in marketed drugs are not extensively documented, its structural features make it a highly valuable intermediate in medicinal chemistry. Benzaldehyde derivatives are precursors to a wide range of pharmacologically active compounds, including Schiff bases, chalcones, and various heterocyclic systems.[3] The presence of the benzyl ether linkage provides a degree of lipophilicity and can influence the pharmacokinetic properties of a final drug candidate.
Its role as a synthetic intermediate is highlighted by the use of similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde, in the synthesis of phosphodiesterase-4 (PDE-4) inhibitors like apremilast.[2] Therefore, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde serves as a foundational scaffold for the construction of novel therapeutic agents.
Conceptual Role in Drug Discovery
Sources
An In-Depth Technical Guide to 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a derivative of vanillin, a well-known flavoring agent with a growing profile in medicinal chemistry.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and prospective applications.
Introduction: The Vanillin Scaffold in Medicinal Chemistry
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a naturally occurring phenolic aldehyde that serves as the primary component of vanilla extract.[2][3] Beyond its extensive use in the food and fragrance industries, the vanillin scaffold has garnered significant attention in medicinal chemistry due to its inherent biological activities and versatile chemical functionality.[1][4][5] The aldehyde, hydroxyl, and ether groups on its aromatic ring provide multiple points for chemical modification, enabling the synthesis of a diverse library of derivatives with enhanced pharmacological profiles.[4][5] Vanillin and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5][6]
This guide focuses on a specific vanillin derivative, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. By etherifying the phenolic hydroxyl group of vanillin with a 4-methylbenzyl moiety, the resulting compound's lipophilicity and steric bulk are altered, which can significantly influence its interaction with biological targets. This modification makes it an interesting candidate for further investigation in drug discovery programs.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde combines the vanillin core with a 4-methylbenzyl group through an ether linkage.
Figure 2: Workflow for the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde via Williamson ether synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a similar synthesis of a related vanillin derivative and is expected to yield the target compound with high purity. [7] Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Methylbenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: Add 4-methylbenzyl chloride (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of vanillin. Stronger bases like sodium hydride could also be used but may lead to side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation, leaving the anion more nucleophilic. Acetonitrile is another suitable solvent. [7]* Temperature: Heating the reaction to 80 °C increases the reaction rate without causing significant decomposition of the reactants or products.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring a high purity of the final product.
Characterization
Due to the limited availability of published experimental data for this specific compound, the following characterization data is based on predictions from analogous structures and general principles of spectroscopy.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8 (s, 1H, -CHO), 7.4-7.2 (m, 6H, Ar-H), 7.0 (d, 1H, Ar-H), 5.1 (s, 2H, -O-CH₂-), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 191 (C=O), 154, 150, 138, 132, 129, 128, 126, 112, 110 (Ar-C), 71 (-O-CH₂-), 56 (-OCH₃), 21 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~2850 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1510 (C=C, aromatic), ~1260 (C-O, ether) |
Expected Physical Properties
| Property | Expected Value |
| Melting Point | 60-70 °C (based on related structures like 4-Benzyloxy-3-methoxybenzaldehyde, m.p. 61-64 °C) |
| Purity (after purification) | >98% |
Potential Applications in Drug Development
While specific biological studies on 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde are not widely published, the extensive research on vanillin and its derivatives provides a strong rationale for its potential in drug discovery. [4][5]
Figure 3: Potential biological activities and mechanisms of action for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Antimicrobial Activity
Vanillin and its derivatives have demonstrated activity against a range of bacteria and fungi. [1]The introduction of the lipophilic 4-methylbenzyl group could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy. Further derivatization, for instance, by forming Schiff bases from the aldehyde group, has been a successful strategy to develop potent antimicrobial agents. [6]
Anticancer and Anti-inflammatory Potential
The vanillin scaffold has been explored for its anticancer and anti-inflammatory properties. [3][4][5]The mechanism of action is often attributed to the modulation of inflammatory pathways and the induction of apoptosis in cancer cells. The structural modifications in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde could lead to novel interactions with protein targets involved in these pathways.
Conclusion and Future Directions
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a readily synthesizable derivative of vanillin with significant potential for applications in drug discovery. Its synthesis via Williamson ether synthesis is straightforward and high-yielding. While experimental characterization data is not yet widely available, its properties can be reliably predicted based on its chemical structure.
Future research should focus on the experimental validation of its synthesis and characterization, followed by a systematic evaluation of its biological activities. Screening against a panel of microbial strains, cancer cell lines, and inflammatory markers would be a logical next step. The aldehyde functionality also provides a handle for further chemical modifications to create a library of second-generation compounds with potentially improved potency and selectivity. This molecule represents a promising starting point for the development of novel therapeutic agents.
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F. Burhan, et al. (2021). Vanillin Derivatives Showing Various Biological Activities. ResearchGate. Available at: [Link]
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A. A. El-Henawy, et al. (2018). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. Available at: [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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M. Li & X. Chen. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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A. A. A. El-Henawy, et al. (2012). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available at: [Link]
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S. Dua, et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]
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S. Dua, et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Center for Biotechnology Information. Available at: [Link]
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Y. Wang, et al. (2023). Strategies for improving the production of bio-based vanillin. Biotechnology for Biofuels and Bioproducts. Available at: [Link]
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A. D. Kulkarni, et al. (2013). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. In PubChem. Retrieved January 23, 2026, from [Link]
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3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde synthesis from vanillin
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from Vanillin
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a derivative of vanillin. Vanillin, a bio-renewable platform chemical derivable from lignin, serves as a versatile starting material for a wide array of value-added compounds.[1] This guide is tailored for researchers, chemists, and professionals in drug development, offering detailed insights into the reaction mechanism, the strategic application of phase-transfer catalysis for enhanced efficiency and selectivity, a complete step-by-step experimental protocol, and methods for product purification and characterization.
Introduction and Strategic Overview
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of natural vanilla extract and a widely available chemical feedstock, often produced from the oxidative breakdown of lignin, a byproduct of the paper industry.[2][3] Its molecular architecture, featuring a reactive phenolic hydroxyl group, an aldehyde, and a methoxy group, makes it an ideal precursor for the synthesis of more complex molecules.[1] The target compound, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, is synthesized through the O-alkylation of vanillin's phenolic hydroxyl group. This modification is a key step in creating advanced intermediates for pharmaceuticals, flavorings, and materials science.[4][5]
The chosen synthetic route is the Williamson ether synthesis, a robust and well-established method for forming ethers.[6] To overcome challenges associated with the mutual insolubility of the alkaline aqueous phase and the organic phase containing the alkylating agent, this guide employs Phase-Transfer Catalysis (PTC). This technique significantly enhances reaction rates and selectivity, aligning with the principles of green and efficient chemistry.[7][8]
The Core Reaction: Williamson Ether Synthesis
The formation of the target ether linkage proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[6] The process can be dissected into two primary stages:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of vanillin is deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic sodium or potassium vanillate salt. This phenoxide anion is the key reactive species.
-
Nucleophilic Substitution: The generated vanillate anion attacks the electrophilic benzylic carbon of the 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride). The halide ion is displaced as the leaving group, resulting in the formation of the desired ether bond.[6]
For this SN2 reaction to be efficient, primary or methyl halides are preferred as the electrophile to minimize competing elimination reactions.[6] Since 4-methylbenzyl chloride is a primary benzylic halide, it is an excellent substrate for this transformation.
Reaction Mechanism Diagram
Caption: Figure 1: Williamson Ether Synthesis Mechanism
Enhancing Efficiency with Phase-Transfer Catalysis (PTC)
In a typical Williamson synthesis involving a phenolic substrate, the reaction is often performed in a two-phase system: an aqueous phase containing the base and the generated phenoxide, and an organic phase containing the water-insoluble alkyl halide. The reaction rate is severely limited by the slow diffusion of the phenoxide ion across the phase boundary.[9]
Phase-Transfer Catalysis (PTC) elegantly solves this problem. A catalytic amount of a phase-transfer agent, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), is introduced.[9][10]
The PTC Mechanism of Action:
-
Ion Exchange: In the aqueous phase, the phase-transfer catalyst (Q⁺X⁻, e.g., TBAB) exchanges its anion (Br⁻) for the vanillate anion (ArO⁻) generated by the base.
-
Phase Transfer: The newly formed ion pair (Q⁺ArO⁻) possesses a lipophilic exterior due to the bulky alkyl groups of the quaternary cation (Q⁺). This lipophilicity allows the ion pair to dissolve in and migrate into the organic phase.[10]
-
Reaction in Organic Phase: Once in the organic phase, the "naked" and highly reactive vanillate anion is free to react with the 4-methylbenzyl chloride, rapidly forming the ether product.
-
Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) pairs with the displaced halide ion (Cl⁻) and migrates back to the aqueous phase to repeat the cycle.
This catalytic cycle dramatically increases the concentration of the nucleophile in the organic phase, leading to significantly faster reaction rates, higher yields, and often improved selectivity under milder conditions.[7][8] Studies on the etherification of vanillin with benzyl chloride have shown that converting from a traditional biphasic system to a PTC system can lead to 100% conversion and 100% selectivity.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde on a 10 mmol scale.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Vanillin | 152.15 | 10.0 | 1.52 g | Starting material |
| 4-Methylbenzyl chloride | 140.61 | 10.5 | 1.48 g (1.34 mL) | Alkylating agent (slight excess) |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 0.80 g | Base |
| Tetra-n-butylammonium bromide (TBAB) | 322.37 | 1.0 | 0.32 g | Phase-Transfer Catalyst |
| Toluene | - | - | 40 mL | Organic Solvent |
| Deionized Water | - | - | 20 mL | Aqueous Solvent |
| Dichloromethane (DCM) | - | - | ~60 mL | Extraction Solvent |
| Saturated NaCl solution (brine) | - | - | 20 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | Drying agent |
| Ethanol | - | - | As needed | Recrystallization solvent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.52 g, 10.0 mmol) and toluene (40 mL).
-
In a separate beaker, prepare the aqueous base solution by dissolving sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (20 mL).
-
Add the phase-transfer catalyst, tetra-n-butylammonium bromide (0.32 g, 1.0 mmol), to the flask containing the vanillin and toluene.
-
-
Reaction Execution:
-
Begin vigorous stirring of the toluene/vanillin/TBAB mixture to ensure good suspension.
-
Add the aqueous NaOH solution to the flask. Stir for 15-20 minutes at room temperature to allow for the formation of the sodium vanillate salt.
-
Add 4-methylbenzyl chloride (1.34 mL, 10.5 mmol) to the reaction mixture using a syringe.
-
Heat the biphasic mixture to 80-90°C using an oil bath and maintain vigorous stirring. The reaction is typically complete within 2-4 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the organic layer against a spot of the starting vanillin. The reaction is complete upon the disappearance of the vanillin spot.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel. The two layers (aqueous and organic) should be distinct.
-
Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 30 mL) to recover any dissolved product.
-
Combine all organic layers (the original toluene layer and the DCM extracts).
-
Wash the combined organic phase with deionized water (20 mL) followed by a saturated NaCl solution (brine, 20 mL) to remove residual base and salts.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product as an off-white solid or oil.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A similar procedure for a related compound yielded 74% of the pure product.[11]
-
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
4-Methylbenzyl chloride is a lachrymator and irritant. Handle with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis
Conclusion
The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from vanillin is efficiently achieved through a Williamson ether synthesis protocol enhanced by phase-transfer catalysis. This method leverages vanillin as a sustainable starting material and employs PTC to ensure high conversion and selectivity under manageable reaction conditions. The detailed protocol provided herein offers a reliable and scalable procedure for researchers, serving as a foundational method for the synthesis of advanced vanillin derivatives for various applications in the chemical and pharmaceutical industries.
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Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin, a key-intermediate of biobased polymers. European Polymer Journal, 88, 211-228. Available at: [Link]
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Taber, D. F. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(7), 1158. Available at: [Link]
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Marais, J. P. J., & de Kock, M. J. (2001). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE. Available at: [Link]
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Yadav, G. D., & Doshi, N. S. (2002). Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. Catalysis Today, 74(3-4), 293-306. Available at: [Link]
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Yamin, B. M., & Al-Omair, M. A. (2011). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Fernandes, C. M., et al. (2022). Vanillin as eco-friendly corrosion inhibitor for aluminum immersed in 0.5 M H2SO4. Scientific Reports, 12(1), 1-13. Available at: [Link]
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Yadav, G. D., & Naik, S. S. (2000). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. Catalysis Today, 57(1-2), 17-29. Available at: [Link]
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Feng, L., et al. (2020). Synthesis of the vanillin-modified lauryl imidazoline derivative and its corrosion inhibition properties. ResearchGate. Available at: [Link]
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Shirley, D. A., & Lehto, E. (1963). m-Methoxybenzaldehyde. Organic Syntheses, 43, 62. Available at: [Link]
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Al-Mulla, A. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4373. Available at: [Link]
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Singh, S., & Mittal, A. (2014). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
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Tran, T. D., et al. (2022). Predicted mechanism for O-alkylated reactions of vanillin (I). ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2025). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 129, 117498. Available at: [Link]
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Isaza, J. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. Available at: [Link]
- Wang, Y. (2010). Chinese Patent No. CN101570473B.
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Fugu, M. B., et al. (2013). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Journal of Chemical and Pharmaceutical Research, 5(12), 650-656. Available at: [Link]
-
Fun, H. K., et al. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. Available at: [Link]
-
Stark, C. M. (2007). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]
-
Scott, K. A., et al. (2011). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry, 13(9), 2447-2452. Available at: [Link]
Sources
- 1. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Vanillin-Derived Scaffold for Advanced Research
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a novel organic compound belonging to the vanillin derivative family. Vanillin and its analogues are recognized as "privileged scaffolds" in medicinal chemistry due to their natural origins and the versatile reactivity of their functional groups—aldehyde, hydroxyl, and ether. These functionalities allow for extensive modifications to generate diverse chemical entities with significant therapeutic potential. The incorporation of a 4-methylbenzyl ether group onto the isovanillin framework introduces a new lipophilic domain and potentially alters the electronic properties of the benzaldehyde ring, making this compound a compelling candidate for investigation in drug discovery and materials science.
This technical guide provides a comprehensive overview of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, from its rational design and synthesis to its analytical characterization and prospective applications. As a Senior Application Scientist, the insights herein are grounded in established chemical principles and field-proven methodologies, offering a self-validating framework for researchers to explore this promising molecule.
Molecular Structure and Physicochemical Properties
The structural framework of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde combines the core of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a 4-methylbenzyl moiety linked via an ether bond. This structure suggests a crystalline solid at room temperature with moderate polarity.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | ChemScene |
| Molecular Weight | 256.30 g/mol | ChemScene |
| IUPAC Name | 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | N/A |
| SMILES | Cc1ccc(cc1)COc2cc(c(OC)cc2)C=O | N/A |
| LogP | 3.395 | ChemScene |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 5 | ChemScene |
Note: Some properties are computationally predicted and await experimental verification.
Strategic Synthesis: The Williamson Ether Synthesis Approach
The most direct and industrially scalable route to synthesize 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenolic hydroxyl group of isovanillin is deprotonated by a suitable base to form a phenoxide, which then attacks the electrophilic carbon of 4-methylbenzyl chloride.
Causality in Experimental Design
-
Choice of Starting Materials : Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is selected over its isomer, vanillin, to achieve the desired substitution pattern. 4-Methylbenzyl chloride is a readily available and reactive electrophile.
-
Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. The use of stronger bases like sodium hydride is possible but requires stricter anhydrous conditions.
-
Solvent System : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the ionic intermediates (phenoxide and carbonate) and facilitate the Sₙ2 reaction mechanism.
-
Reaction Conditions : Gentle heating (e.g., 60-80 °C) is typically employed to increase the reaction rate without promoting decomposition. The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
Detailed Experimental Protocol
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
4-Methylbenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 4-methylbenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a solid.
Diagram 1: Synthesis Workflow
Caption: Williamson ether synthesis workflow for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Analytical Characterization: A Predictive Spectroscopic Profile
Due to the novelty of this compound, experimental spectral data is not yet published. However, based on its structure and data from analogous compounds, a predictive profile can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both benzene rings, the aldehyde proton, the benzylic methylene protons, and the methoxy and methyl protons.
-
Aldehyde proton (CHO): A singlet around 9.8 ppm.
-
Aromatic protons: Doublets and doublets of doublets between 6.9 and 7.5 ppm.
-
Benzylic protons (O-CH₂-Ar): A singlet around 5.1 ppm.
-
Methoxy protons (O-CH₃): A singlet around 3.9 ppm.
-
Methyl protons (Ar-CH₃): A singlet around 2.4 ppm.
-
-
¹³C NMR : The carbon NMR will display signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
Carbonyl carbon (C=O): A signal around 191 ppm.
-
Aromatic carbons: Signals in the range of 110-160 ppm.
-
Benzylic carbon (O-CH₂-Ar): A signal around 70 ppm.
-
Methoxy carbon (O-CH₃): A signal around 56 ppm.
-
Methyl carbon (Ar-CH₃): A signal around 21 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key vibrational frequencies corresponding to its functional groups.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (aldehyde) | ~1700 | Strong, sharp stretch |
| C-H (aldehyde) | ~2820 and ~2720 | Two weak to medium bands |
| C-O (ether) | ~1250 and ~1030 | Strong C-O-C asymmetric and symmetric stretches |
| C=C (aromatic) | ~1600 and ~1500 | Medium to strong stretches |
| C-H (aromatic) | ~3030 | Medium C-H stretch |
| C-H (aliphatic) | ~2950 | Medium C-H stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 256. Key fragmentation patterns would include the loss of the aldehyde group and cleavage at the benzylic ether bond, leading to fragments corresponding to the 4-methylbenzyl cation (m/z = 105) and the isovanillin radical cation (m/z = 151).
Potential Applications in Drug Discovery and Beyond
The unique structural features of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde open up several avenues for research and development.
Precursor for Schiff Base Synthesis
The aldehyde functionality serves as a reactive handle for condensation reactions with primary amines to form Schiff bases. These compounds are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methylbenzyl group can modulate the lipophilicity and steric bulk of the resulting Schiff base, potentially enhancing its interaction with biological targets.
Diagram 2: Application in Schiff Base Synthesis
Methodological & Application
Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: A Detailed Protocol for Drug Discovery and Chemical Biology
Introduction
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a derivative of the naturally occurring flavor compound vanillin, is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. The structural motif of a substituted benzyloxy benzaldehyde is found in a variety of biologically active molecules. Vanillin and its derivatives are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities. The strategic modification of the phenolic hydroxyl group of vanillin allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1][2]
The Williamson ether synthesis involves the reaction of an alkoxide, in this case, the phenoxide of vanillin, with an alkyl halide, 4-methylbenzyl chloride. This SN2 reaction is a cornerstone of organic synthesis due to its reliability and versatility.[3] The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. This guide will elaborate on the rationale behind the selection of specific reagents and the optimization of reaction parameters to ensure a successful and reproducible synthesis.
Chemical Reaction Scheme
The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from vanillin and 4-methylbenzyl chloride is depicted below:
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol is designed for the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | ≥99% | Sigma-Aldrich | 121-33-5 |
| 4-Methylbenzyl chloride | 98% | Sigma-Aldrich | 104-82-5 |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | 584-08-7 |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). The use of an excess of a mild inorganic base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide. This base is easily removed during the work-up.
-
Add anhydrous acetonitrile (40 mL). Acetonitrile is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the cation of the base while leaving the anion (the phenoxide) relatively free to act as a nucleophile.
-
-
Addition of Alkylating Agent:
-
While stirring the mixture at room temperature, add 4-methylbenzyl chloride (1.41 g, 1.35 mL, 10.0 mmol) dropwise to the suspension. 4-Methylbenzyl chloride is a reactive benzylic halide, which is ideal for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate using a Büchner funnel and wash the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water (50 mL) to the separatory funnel and shake vigorously. This step removes the remaining inorganic salts and any water-soluble impurities.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 30 mL) to recover any dissolved product.
-
Combine all the organic layers and wash them with deionized water (2 x 40 mL) and then with brine (saturated NaCl solution, 1 x 40 mL). The brine wash helps to remove any residual water from the organic phase.
-
-
Drying and Solvent Removal:
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common and effective solvent system for this type of compound is ethanol or a mixture of ethyl acetate and hexane.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can be confirmed by standard analytical techniques such as:
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
Reaction Workflow Diagram
Caption: A high-level workflow for the synthesis process.
Safety Precautions
-
4-Methylbenzyl chloride is corrosive and a lachrymator. It can cause severe skin burns and eye damage. Handle this reagent with extreme care in a fume hood, wearing appropriate gloves, safety goggles, and a lab coat.[4]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Ethyl acetate and hexane are flammable solvents. Keep away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemicals.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions as water can deactivate the phenoxide. |
| Inefficient extraction | Perform multiple extractions with ethyl acetate to ensure all product is recovered from the aqueous phase. | |
| Impure Product | Presence of unreacted starting materials | Optimize the stoichiometry of the reagents. Ensure efficient purification by recrystallization, possibly using a different solvent system. |
| Formation of side products | The Williamson ether synthesis can sometimes lead to C-alkylation as a side reaction, though it is less common with phenoxides. Lowering the reaction temperature might favor O-alkylation. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The use of a Williamson ether synthesis with potassium carbonate as the base and acetonitrile as the solvent offers a straightforward approach to obtaining this valuable intermediate. The detailed step-by-step procedure, along with the rationale for key experimental choices and troubleshooting guidance, should enable researchers in drug discovery and chemical biology to successfully synthesize this compound for their research endeavors. The principles outlined here can also be adapted for the synthesis of a wide range of other vanillin derivatives.
References
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. [Link]
- Zhongshan Yian Tai Pharmaceutical Technology Co Ltd. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]
-
Sari, Y., & Zulharmita, Z. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(3), 1533-1539. [Link]
-
PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Denmark, S. E., & Smith, R. C. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13426. [Link]
-
Bhongale, P. S., & Yadav, G. D. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Molecular Catalysis, 510, 111666. [Link]
-
Wang, K., et al. (2023). Strategies for improving the production of bio-based vanillin. Biotechnology for Biofuels and Bioproducts, 16(1), 126. [Link]
-
Buttigieg, I., et al. (2021). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 511, 111566. [Link]
-
Krishnan, S., et al. (2019). Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals. ResearchGate. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 511, 111566. [Link]
-
Gauthier, C., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 932490. [Link]
-
S. B., S., & K., S. (2021). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry, 37(4), 896-904. [Link]
-
Mondal, S., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 14(1), 143-150. [Link]
Sources
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- 2. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. OAM-RC :: Articles [oam-rc.inoe.ro]
Application Notes and Protocols for the Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
Introduction
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a valuable intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals, agrochemicals, and fragrance industries. Its structure combines the functionalities of a benzaldehyde with a substituted benzyl ether, making it a versatile building block for more complex molecules. The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from isovanillin and 4-methylbenzyl chloride, designed for researchers, scientists, and drug development professionals.
The core of this synthesis involves the deprotonation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride to form the desired ether linkage.[1] The choice of a relatively weak base like potassium carbonate is suitable for deprotonating the acidic phenolic proton without causing unwanted side reactions.[3] Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base while leaving the anionic nucleophile relatively free to participate in the SN2 reaction.[4]
Reaction Scheme
Sources
Application Note: Structural Elucidation of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde using 1H NMR Spectroscopy
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various biologically active molecules. Its precise chemical structure dictates its reactivity and suitability for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the acquisition and interpretation of the ¹H NMR spectrum of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, offering insights into the causal relationships between the molecular structure and the resulting spectral features.
The rationale for employing ¹H NMR in this context is its ability to provide information on the number of distinct proton environments, their relative abundance, their electronic surroundings, and the connectivity between neighboring protons. This detailed molecular fingerprint is indispensable for verifying the successful synthesis of the target compound and ensuring its purity.
Molecular Structure and Proton Environments
A thorough understanding of the molecule's structure is paramount for accurate spectral interpretation. Below is a diagram of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with each unique proton environment labeled. These labels will be used for the assignment of signals in the ¹H NMR spectrum.
Caption: Molecular structure of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with proton assignments.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is designed to yield a high-resolution spectrum.
Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's protons.[1] Chloroform-d (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding line broadening due to high viscosity or aggregation.[2]
Protocol:
-
Weigh approximately 10-20 mg of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde directly into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Cap the NMR tube securely to prevent solvent evaporation.
Part 2: Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
Rationale: These parameters are chosen to ensure adequate digital resolution, a spectral width that encompasses all expected proton signals, and a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay (d1) allows for the longitudinal relaxation of the protons between scans, which is important for accurate integration.
Workflow Diagram:
Caption: Workflow for ¹H NMR analysis.
Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Spectrometer Frequency | 400 MHz | Standard high-field instrument for good signal dispersion. |
| Solvent | CDCl₃ | Good solubility of the analyte and minimal signal overlap.[1] |
| Temperature | 298 K | Standard room temperature acquisition. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans (ns) | 16 | Sufficient for good signal-to-noise for a ~10-20 mg sample. |
| Relaxation Delay (d1) | 1.0 s | Allows for adequate relaxation of protons between pulses. |
| Acquisition Time (aq) | ~4 s | Provides good digital resolution. |
| Spectral Width (sw) | ~20 ppm | Encompasses the full range of expected proton chemical shifts. |
Part 3: Data Processing
Rationale: Proper data processing is essential to extract accurate information from the raw Free Induction Decay (FID) signal. Fourier transformation converts the time-domain signal to the frequency-domain spectrum. Phasing and baseline correction ensure that the signals are correctly shaped and the integrals are accurate.
Protocol:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio with minimal loss of resolution.
-
Perform a Fourier Transform (FT) on the FID.
-
Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Spectrum and Interpretation
Based on the known effects of substituents on the chemical shifts of aromatic protons and data from structurally similar compounds, the following ¹H NMR spectrum is predicted for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in CDCl₃.
Predicted Spectral Data:
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| H⁹ | 9.85 | s | - | 1H | Aldehyde proton (-CHO) |
| H³ | 7.43 | d | J ≈ 2.0 | 1H | Aromatic proton (ortho to -CHO) |
| H¹ | 7.41 | dd | J ≈ 8.4, 2.0 | 1H | Aromatic proton (ortho to -CHO, meta to -OCH₃) |
| H⁴ | 7.35 | d | J ≈ 8.0 | 2H | Aromatic protons (ortho to -CH₂-) |
| H⁵, H⁶ | 7.20 | d | J ≈ 8.0 | 2H | Aromatic protons (ortho to -CH₃) |
| H² | 6.98 | d | J ≈ 8.4 | 1H | Aromatic proton (ortho to -OCH₃) |
| H⁷ | 5.15 | s | - | 2H | Benzylic protons (-O-CH₂-Ar) |
| H⁸ | 3.95 | s | - | 3H | Methoxy protons (-OCH₃) |
| H¹⁰ | 2.38 | s | - | 3H | Methyl protons (-CH₃) |
Detailed Interpretation
-
Aldehyde Proton (H⁹): The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around δ 9.85 ppm . This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the C=O double bond. The absence of adjacent protons results in a singlet multiplicity.
-
Benzaldehyde Ring Protons (H¹, H², H³): These three protons are on a trisubstituted benzene ring and will exhibit characteristic splitting patterns.
-
H³ is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy group. It is expected to appear as a doublet around δ 7.43 ppm due to coupling with H¹ (meta coupling, J ≈ 2.0 Hz).
-
H¹ is ortho to the aldehyde group and meta to the benzyloxy group. It will be split by H² (ortho coupling) and H³ (meta coupling), resulting in a doublet of doublets around δ 7.41 ppm (J ≈ 8.4, 2.0 Hz).
-
H² is ortho to the electron-donating methoxy group and will be the most upfield of the benzaldehyde ring protons. It is expected to appear as a doublet around δ 6.98 ppm due to coupling with H¹ (ortho coupling, J ≈ 8.4 Hz).
-
-
4-Methylbenzyl Ring Protons (H⁴, H⁵, H⁶): This para-substituted ring will show a characteristic AA'BB' system, which often appears as two doublets.
-
H⁴ protons are ortho to the benzylic ether linkage and are expected to resonate as a doublet around δ 7.35 ppm (J ≈ 8.0 Hz).
-
H⁵ and H⁶ protons are ortho to the electron-donating methyl group and will appear as a doublet slightly upfield, around δ 7.20 ppm (J ≈ 8.0 Hz).
-
-
Benzylic Protons (H⁷): The two protons of the methylene bridge (-O-CH₂-Ar) are chemically equivalent and are deshielded by the adjacent oxygen atom and the aromatic ring. They are expected to appear as a sharp singlet at approximately δ 5.15 ppm .
-
Methoxy Protons (H⁸): The three protons of the methoxy group are equivalent and are deshielded by the attached oxygen atom. They will appear as a singlet around δ 3.95 ppm .
-
Methyl Protons (H¹⁰): The three protons of the methyl group on the toluene ring are equivalent and will appear as a singlet in the aliphatic region, around δ 2.38 ppm .
Conclusion
This application note provides a comprehensive framework for the acquisition, processing, and interpretation of the ¹H NMR spectrum of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The predicted chemical shifts, multiplicities, and coupling constants offer a detailed guide for the structural verification of this important synthetic intermediate. By understanding the underlying principles of NMR spectroscopy and the influence of the molecular structure on the spectral parameters, researchers can confidently and accurately characterize their compounds, ensuring the integrity of their scientific endeavors.
References
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Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243–248. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Hoffmann, M., Miaskiewicz, S., Weibel, J. M., Pale, P., & Blanc, A. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5(45), 35826-35831. Available at: [Link]
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LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wishart, D. S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical biochemistry, 398(2), 265-7. Available at: [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]
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UC Davis NMR Facility. (2004, November 10). Acquisition Commands and Parameters. Retrieved from [Link]
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Bruker. (2018, September 20). 1D Acquisition. Retrieved from [Link]
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Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]
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University of Strathclyde. (n.d.). Chemical shifts. Retrieved from [Link]
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LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]
-
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
Application Note: 13C NMR Analysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Introduction
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure combines several key functional groups, including an aldehyde, a methoxy group, and a substituted benzyloxy ether, which can influence its reactivity and biological activity. Accurate structural confirmation is a critical step in its synthesis and quality control. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. This application note provides a comprehensive guide to the 13C NMR analysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, including a detailed experimental protocol, predicted spectral data, and an in-depth interpretation of the chemical shifts. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Carbon Numbering
A clear and unambiguous numbering system for the carbon atoms of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is essential for accurate spectral assignment. The numbering convention used throughout this document is presented in the diagram below.
Caption: Molecular structure and numbering of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Experimental Protocol: 13C NMR Data Acquisition
This section outlines the recommended procedure for preparing a sample of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and acquiring a high-quality 13C NMR spectrum.
I. Sample Preparation
-
Material Weighing: Accurately weigh approximately 20-30 mg of high-purity 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The compound should be dry and free of residual solvents.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its single carbon resonance at approximately 77.16 ppm, which serves as a convenient internal reference.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of CDCl3 to the tube.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogeneous solution.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
Caption: Workflow for 13C NMR analysis.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz for 1H | Higher field strengths provide better signal dispersion and sensitivity. |
| Nucleus | 13C | |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° pulse angle to allow for shorter relaxation delays. |
| Solvent | CDCl3 | Good solubility and a well-defined reference peak. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Number of Scans | 1024 - 4096 | The number of scans should be adjusted to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance. |
| Relaxation Delay (d1) | 2.0 seconds | A sufficient delay to allow for the relaxation of most carbon nuclei, although quaternary carbons may still be attenuated. |
| Acquisition Time | 1.0 - 2.0 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width | 0 - 220 ppm | A standard range that encompasses the vast majority of organic carbon resonances. |
Predicted 13C NMR Spectrum and Interpretation
The predicted chemical shifts for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde are based on established ranges for substituted aromatic compounds and data from structurally similar molecules.[1][2] The presence of electron-donating and electron-withdrawing groups significantly influences the chemical environment, and therefore the resonance frequency, of each carbon atom.
Predicted Chemical Shift Assignments
| Carbon Number | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 | Aldehyde (CHO) | 190 - 193 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[1][2] |
| C3 | Aromatic (C-O) | 150 - 155 | Attached to the electron-donating methoxy group, this carbon is deshielded. |
| C4 | Aromatic (C-O) | 148 - 152 | Attached to the benzyloxy group, this carbon is also significantly deshielded. |
| C13 | Aromatic (C-CH3) | 137 - 140 | The carbon bearing the methyl group in the p-tolyl moiety. |
| C10 | Aromatic (C-CH2) | 135 - 138 | The ipso-carbon of the p-tolyl group attached to the methylene bridge. |
| C1 | Aromatic (C-CHO) | 130 - 134 | The ipso-carbon attached to the aldehyde group. |
| C12, C14 | Aromatic (CH) | 129 - 131 | Carbons ortho to the methyl group in the p-tolyl moiety. |
| C11, C15 | Aromatic (CH) | 127 - 129 | Carbons meta to the methyl group in the p-tolyl moiety. |
| C6 | Aromatic (CH) | 125 - 128 | Ortho to the aldehyde group and meta to the methoxy group. |
| C2 | Aromatic (CH) | 112 - 115 | Ortho to the methoxy group and meta to the aldehyde group. |
| C5 | Aromatic (CH) | 110 - 113 | Ortho to the benzyloxy group and meta to the aldehyde group. |
| C9 | Methylene (O-CH2-Ar) | 69 - 72 | The benzylic ether methylene carbon, deshielded by the adjacent oxygen. |
| C8 | Methoxy (O-CH3) | 55 - 58 | The carbon of the methoxy group, a typical chemical shift for this functional group.[3] |
| C16 | Methyl (Ar-CH3) | 20 - 22 | The methyl carbon of the p-tolyl group. |
Discussion of Key Structural Features
-
Aldehyde Carbonyl (C7): The most downfield signal in the spectrum is unequivocally assigned to the aldehyde carbonyl carbon due to the strong deshielding effect of the doubly bonded oxygen atom. Its chemical shift is a hallmark of the aldehyde functional group.[1]
-
Aromatic Carbons (C1-C6 and C10-C15): The aromatic region of the spectrum will display a number of signals corresponding to the twelve aromatic carbons. The substitution pattern on both rings breaks their symmetry, resulting in distinct signals for most of the carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbons directly attached to oxygen atoms (C3 and C4) are expected to be the most downfield in the aromatic region. The carbons in the p-tolyl ring will show a pattern characteristic of a 1,4-disubstituted benzene ring.
-
Aliphatic Carbons (C8, C9, C16): The three aliphatic carbons are well-separated from the aromatic signals and from each other. The methylene carbon of the benzyl ether (C9) will be the most downfield of the three due to the direct attachment to an oxygen atom. The methoxy carbon (C8) will appear in its characteristic region, while the methyl carbon of the p-tolyl group (C16) will be the most upfield signal in the entire spectrum.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural verification of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The predicted chemical shifts and their assignments, based on established principles of NMR spectroscopy and data from analogous compounds, provide a robust framework for the interpretation of the experimental data. This application note serves as a practical guide for researchers and scientists, enabling them to confidently confirm the structure and purity of this important benzaldehyde derivative.
References
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]
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Zin, D. M., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry, 32(1). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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-
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Application Note: Mass Spectrometric Analysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde for Pharmaceutical and Fine Chemical Applications
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various high-value organic compounds. We delve into detailed protocols for sample preparation, instrument setup for Liquid Chromatography-Mass Spectrometry (LC-MS), and a thorough examination of the compound's predicted fragmentation patterns under common ionization techniques. This application note is designed to equip researchers, scientists, and drug development professionals with the necessary tools to develop robust and reliable analytical methods for the qualitative and quantitative assessment of this molecule, ensuring product quality and consistency in research and manufacturing environments.
Introduction
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structural complexity, incorporating a benzaldehyde core, a methoxy group, and a substituted benzyl ether linkage, necessitates sophisticated analytical techniques for its unambiguous identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[1][2][3] The ability to accurately characterize this compound and its potential impurities is critical in the pharmaceutical industry, where stringent regulatory standards demand a deep understanding of all components in a drug substance or product.[4][5] This guide will provide both theoretical insights and practical, step-by-step protocols for the mass spectrometric analysis of this important synthetic intermediate.
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is fundamental to developing an effective analytical method. These properties guide the selection of appropriate solvents, chromatographic conditions, and ionization techniques.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem CID: 3475702 (similar compound)[6] |
| Molecular Weight | 256.29 g/mol | PubChem CID: 3475702 (similar compound)[6] |
| IUPAC Name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Predicted LogP | ~3.5 | ChemDraw Prediction |
| Structure |
Note: The structure shown is of a closely related compound, 3-Methoxy-4-(phenylmethoxy)benzaldehyde, as a direct public domain image for the target compound was not available. The target compound features an additional methyl group on the benzyl ring.
Experimental Workflow and Protocols
Sample Preparation: A Foundation for Accuracy
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent matrix, free from interfering substances, at an appropriate concentration. Given the predicted non-polar nature of the analyte, a reversed-phase LC-MS approach is appropriate.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A typical concentration range for developing a quantitative method would be 1 ng/mL to 1000 ng/mL. The use of a water/acetonitrile mixture ensures compatibility with the initial mobile phase conditions of a reversed-phase LC method.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The choice of ionization source is critical. Electrospray Ionization (ESI) is effective for moderately polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is often better suited for less polar compounds.[8] Both should be evaluated during method development.
Workflow for LC-MS Method Development
Caption: Pathway A: Formation of the 4-methylbenzyl cation.
Pathway B: Formation of the Vanillin Cation
Alternatively, cleavage can occur where the charge is retained by the vanillin portion of the molecule.
Caption: Pathway B: Formation of the protonated vanillin cation.
Summary of Predicted Fragment Ions
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 257.3 | [C₁₆H₁₆O₃ + H]⁺ | Protonated Molecular Ion |
| 153.1 | [C₈H₉O₃]⁺ | Protonated vanillin |
| 137.1 | [C₈H₉O₂]⁺ | Loss of CH₃ from the methoxy group of the vanillin cation |
| 105.1 | [C₈H₉]⁺ | 4-Methylbenzyl cation |
| 91.1 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl-type cations) [9] |
| 77.1 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from the benzoyl moiety) [10] |
Protocol for Quantitative Analysis
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used due to its superior sensitivity and selectivity. [11] Protocol 2: MRM Method Development and Validation
-
Selection of MRM Transitions:
-
Infuse a standard solution of the analyte (~500 ng/mL) directly into the mass spectrometer.
-
Perform a product ion scan of the precursor ion (m/z 257.3) to identify the most intense and stable fragment ions.
-
Based on the predicted fragmentation, promising transitions would be 257.3 → 105.1 (quantifier) and 257.3 → 153.1 (qualifier).
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as:
-
Specificity: Analyze blank matrix samples to ensure no interferences at the retention time of the analyte.
-
Linearity: Construct a calibration curve with at least five concentration levels and assess the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%. [12] * Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.
-
Stability: Evaluate the stability of the analyte in the stock solution and in processed samples under various storage conditions.
-
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Improper ionization source for the analyte. | Evaluate both ESI and APCI. Ensure mobile phase additives are appropriate (e.g., formic acid for positive mode). |
| Analyte instability. | Check for degradation in the sample or stock solution. Benzaldehydes can oxidize to carboxylic acids. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the gradient and ensure the sample solvent is compatible with the initial mobile phase. |
| Column overload. | Dilute the sample. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. |
| Matrix effects from the sample. | Improve sample cleanup or use a stable isotope-labeled internal standard. | |
| Inconsistent Results | Fluctuations in instrument temperature. | Ensure the column oven and ion source temperatures are stable. |
| Inconsistent sample preparation. | Use calibrated pipettes and follow a standardized protocol. |
Conclusion
The mass spectrometric methods detailed in this application note provide a robust starting point for the analysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. By leveraging the high sensitivity and selectivity of LC-MS and LC-MS/MS, researchers and quality control analysts can confidently identify and quantify this compound. The predicted fragmentation pathways offer a basis for structural confirmation, while the outlined protocols for quantitative method development and validation ensure that the data generated is accurate, reliable, and fit for purpose in a regulated environment.
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Wang, L., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
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Vogel, A. L., et al. (2013). Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MSn) for measuring organic acids in concentrated aerosol. Atmospheric Measurement Techniques. Retrieved from [Link]
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Chromatography Forum. (2024, September 10). LC-MS: Benzaldehyde not detecting. Retrieved from [Link]
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Unveiling the Bio-Potential: Application Notes and Protocols for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde Derivatives
Foreword: A Guided Exploration into a Promising Chemical Scaffold
The intersection of natural product chemistry and modern drug discovery presents a fertile ground for identifying novel therapeutic agents. Vanillin and its derivatives, a class of compounds celebrated for their characteristic aroma, have garnered significant scientific attention for their diverse biological activities. This guide focuses on a specific, yet underexplored, derivative: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde . While direct and extensive research on this particular molecule is emerging, its structural elements—a vanillin core ether-linked to a substituted benzyl group—suggest a strong potential for a range of biological effects.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the bioactivity of this compound and its analogs. We will delve into its synthesis, predicted biological activities based on structurally related compounds, and provide detailed, field-proven protocols to empower your research endeavors. Our approach is grounded in scientific literature, providing a solid framework for hypothesis-driven investigation.
I. Synthesis of the Core Scaffold: A Protocol for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
The synthesis of the title compound is a straightforward yet crucial first step. The following protocol is adapted from established methods for similar ether linkages on phenolic aldehydes.[1]
Principle: The synthesis involves a Williamson ether synthesis, where the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, forming the desired ether linkage.
Experimental Protocol: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
4-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: While stirring the mixture, add 4-methylbenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone). Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Visualizing the Synthesis:
Caption: General synthetic scheme for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
II. Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on benzaldehyde and its derivatives, we can hypothesize several key biological activities for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
A. Anticancer Activity
Hypothesis: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivatives are expected to exhibit cytotoxic effects against various cancer cell lines.
Causality and Mechanistic Insights: Benzaldehyde itself has been shown to possess anticancer properties.[2] Recent studies have elucidated that its mechanism may involve the inhibition of the interaction between the 14-3-3ζ protein and its client proteins, which are often involved in pro-survival signaling pathways in cancer cells. Furthermore, derivatives of 4-hydroxy-3-methoxybenzaldehyde have been evaluated for their anticancer activity against a panel of human cancer cell lines.[3] The introduction of a substituted benzyl group could enhance lipophilicity, potentially improving cellular uptake and interaction with intracellular targets.
Visualizing the Potential Anticancer Mechanism:
Caption: Hypothesized anticancer mechanism of action.
Application Note: When designing experiments, it is crucial to select a diverse panel of cancer cell lines, including those known to have dysregulated signaling pathways potentially involving 14-3-3ζ. Comparing the activity of the synthesized compound with the parent vanillin and 4-methylbenzyl alcohol can provide valuable structure-activity relationship (SAR) insights.
B. Anti-inflammatory Activity
Hypothesis: Derivatives of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde are likely to possess anti-inflammatory properties by modulating key inflammatory mediators.
Causality and Mechanistic Insights: Vanillin and its derivatives have demonstrated anti-inflammatory effects.[3] For instance, 4-hydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[4] The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Visualizing the Potential Anti-inflammatory Pathway:
Caption: Potential anti-inflammatory signaling pathway modulation.
Application Note: The RAW 264.7 macrophage cell line is a well-established model for in vitro screening of anti-inflammatory compounds. Measuring the inhibition of NO production is a robust primary screen, which can be followed by quantification of pro-inflammatory cytokines like TNF-α and IL-6, and western blotting for iNOS and COX-2 expression to confirm the mechanism.
C. Antimicrobial Activity
Hypothesis: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivatives are expected to exhibit antimicrobial activity against a range of bacteria and fungi.
Causality and Mechanistic Insights: Vanillin and its derivatives are known for their antimicrobial properties.[3][5] The aldehyde functional group can react with microbial proteins and enzymes, while the overall lipophilicity of the molecule, enhanced by the benzyl ether group, can facilitate its passage through microbial cell membranes. The antimicrobial activity of aroyl hydrazones derived from 4-hydroxy-3-methoxybenzaldehyde has been demonstrated against both Gram-positive and Gram-negative bacteria.[3]
Application Note: A preliminary screening against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) is recommended. The determination of the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying antimicrobial potency.
III. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for evaluating the hypothesized biological activities.
Protocol 1: In Vitro Anticancer Activity - MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.3 |
| 25 | 48.9 ± 5.5 |
| 50 | 23.7 ± 4.1 |
| 100 | 8.2 ± 2.9 |
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivative stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).
-
Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.[7]
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + Compound (10 µM) | 15.4 ± 1.5 | 40.3 |
| LPS + Compound (25 µM) | 8.9 ± 1.1 | 65.5 |
| LPS + Compound (50 µM) | 4.3 ± 0.8 | 83.3 |
Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control antibiotic.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation:
| Microorganism | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | 16 | 0.5 |
| Escherichia coli | 32 | 1 |
| Pseudomonas aeruginosa | 64 | 2 |
| Candida albicans | 8 | 0.25 |
IV. Concluding Remarks and Future Directions
The exploration of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivatives holds considerable promise for the discovery of new therapeutic agents. The protocols and insights provided in this guide offer a robust starting point for investigating the anticancer, anti-inflammatory, and antimicrobial potential of this chemical scaffold. Rigorous execution of these assays, coupled with careful data analysis, will be instrumental in elucidating the structure-activity relationships and mechanisms of action. Future studies should aim to expand the panel of cancer cell lines and microbial strains, investigate the in vivo efficacy and safety of promising derivatives, and explore potential synergistic effects with existing drugs.
V. References
Sources
- 1. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomolther.org [biomolther.org]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 6. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]
- 7. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Benzaldehydes
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a comprehensive technical guide on the antimicrobial properties of substituted benzaldehydes. It delves into the mechanistic underpinnings of their activity, explores the critical role of structure-activity relationships (SAR), and furnishes detailed, field-proven protocols for the systematic evaluation of these compounds.
Section 1: Introduction and Scientific Rationale
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of compounds with significant industrial applications, including in the food, fragrance, and pharmaceutical sectors.[1] Beyond these traditional uses, a growing body of evidence highlights their potential as potent antimicrobial agents, active against a wide spectrum of bacteria and fungi.[2] The antimicrobial efficacy of these compounds is not monolithic; it is profoundly influenced by the nature, position, and number of substituent groups on the benzaldehyde scaffold. This guide provides the scientific framework and practical methodologies to explore this promising class of molecules for novel drug development.
The core rationale for investigating substituted benzaldehydes lies in their multifaceted mechanisms of action and the tunability of their chemical structures. Unlike many conventional antibiotics that target specific enzymes or pathways, some benzaldehyde derivatives exert their effects through broader mechanisms, such as disrupting microbial cell membranes.[3] This can be a significant advantage in combating drug-resistant strains. Furthermore, understanding the structure-activity relationships (SAR) allows for the rational design of new derivatives with enhanced potency and selectivity.[4][5]
Section 2: Mechanisms of Antimicrobial Action
The antimicrobial activity of substituted benzaldehydes is not attributed to a single, universal mechanism. Instead, their efficacy stems from a variety of cellular and molecular interactions, which can differ based on the specific derivative and the target microorganism.
Disruption of Cell Membrane Integrity
A primary mechanism, particularly for hydroxylated benzaldehydes, is the disruption of the bacterial plasma membrane. Phenolic hydroxyl groups can interact with the lipid bilayer, leading to increased permeability and disintegration of the membrane structure.[3] This loss of integrity causes leakage of essential intracellular components and dissipation of ion gradients, ultimately leading to cell death.
Inhibition of Cellular Processes and Metabolism
Substituted benzaldehydes have been shown to interfere with critical cellular functions:
-
Flagella Formation: Benzaldehyde can inhibit the formation of bacterial flagella, which are essential for motility and biofilm formation, key virulence factors for many pathogenic bacteria.[1]
-
Metabolic Modulation: These compounds can alter bacterial metabolism, for instance, by hindering aerobic respiration.[1]
-
Efflux Pump Modulation: While not direct inhibitors, some benzaldehydes can potentiate the effects of conventional antibiotics, such as quinolones, potentially by altering membrane permeability and increasing intracellular drug accumulation.[3][6]
Antifungal and Antiaflatoxigenic Activity
Against fungi like Aspergillus flavus, certain benzaldehyde derivatives exhibit potent activity by inducing morphological changes, damaging the cell membrane, and disrupting mitochondrial function.[2] This can lead to a significant reduction in the production of harmful mycotoxins, such as aflatoxin B1, by downregulating the expression of key regulatory genes like aflR.[2]
Below is a conceptual diagram illustrating the primary antimicrobial mechanisms of substituted benzaldehydes.
Caption: Key antimicrobial targets of substituted benzaldehydes in a bacterial cell.
Section 3: Structure-Activity Relationship (SAR)
The antimicrobial potency of a benzaldehyde derivative is intrinsically linked to its chemical structure. The strategic modification of the benzene ring is a cornerstone of designing effective antimicrobial agents.
Key SAR Insights:
-
Hydroxyl Groups (-OH): The presence of hydroxyl groups is frequently correlated with increased activity. Their number and position are critical. For example, di- and tri-hydroxylated benzaldehydes, such as 2,4-dihydroxybenzaldehyde and 2,4,6-trihydroxybenzaldehyde, have demonstrated potent bactericidal effects against multiple pathogens.[7] The phenolic nature of these groups is thought to be key to disrupting microbial membranes.[3]
-
Methoxy Groups (-OCH₃): Methoxy groups also influence activity, and their effect can depend on their position relative to other substituents, like hydroxyl groups.[7]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a role in its ability to traverse the microbial cell membrane. A quantitative structure-activity relationship (QSAR) model might reveal an optimal lipophilicity range for maximum activity.[4]
-
Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the reactivity of the aldehyde group and the overall electronic properties of the aromatic ring, thereby influencing interactions with biological targets.
Caption: SAR map for substituted benzaldehydes highlighting key substitution sites.
Section 4: Experimental Protocols
The following protocols are designed to be robust and self-validating for the accurate determination of the antimicrobial activity of substituted benzaldehydes.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]
Causality and Rationale:
-
Standardized Inoculum: Using a standardized bacterial suspension (0.5 McFarland standard) ensures that the results are reproducible and comparable across different experiments and labs. An inconsistent number of bacteria would lead to variable MIC values.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recognized standard medium for susceptibility testing of non-fastidious bacteria, ensuring that divalent cation concentrations (Ca²⁺, Mg²⁺) are controlled, as they can affect the activity of some antimicrobial agents.[10]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.
-
Controls: The inclusion of a sterility control (media only), growth control (media + inoculum), and a positive control (a known antibiotic) is critical. These controls validate that the medium is not contaminated, the bacteria are viable, and the assay is performing as expected.
Materials:
-
Substituted benzaldehyde compounds (stock solutions in a suitable solvent, e.g., DMSO)
-
96-well sterile microtiter plates[11]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35-37°C)[11]
-
Optional: Resazurin solution (for colorimetric reading)[12]
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies. b. Suspend the colonies in sterile saline or PBS. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance of 0.08-0.10 at 625 nm). e. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.[11]
-
Preparation of Compound Dilutions in the Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock solution of your test compound (e.g., at 2048 µg/mL) to the first well of a row (column 1). The total volume is now 200 µL. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no compound). f. Column 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1e) to wells in columns 1 through 11. b. Do NOT add bacteria to column 12. The final volume in wells 1-11 is now 200 µL.
-
Incubation: a. Cover the plate with a lid or an adhesive seal. b. Incubate at 37°C for 18-24 hours in ambient air.[11]
-
Reading the Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). b. For a more objective reading, 20 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration well that remains blue.
The workflow for the Broth Microdilution assay is visualized below.
Caption: Standard workflow for the Broth Microdilution MIC assay.
Section 5: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of different substituted benzaldehydes.
MIC Data Table
MIC values should be tabulated to allow for easy comparison.
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| BZ-01 | Unsubstituted | S. aureus | ≥1024 | [3] |
| BZ-02 | 2-hydroxy | C. jejuni | 0.026 | [7] |
| BZ-03 | 2,4-dihydroxy | C. jejuni | 0.026 | [7] |
| BZ-04 | 4-hydroxy, 3-methoxy | E. coli | >100 | [7] |
| BZ-05 | 2,3,4-trihydroxy | L. monocytogenes | 0.051 | [7] |
| Control | Ciprofloxacin | S. aureus K2068 | 64 | [3] |
Table populated with example data from cited literature.
Interpretation
-
A low MIC value indicates high potency, as less compound is required to inhibit microbial growth.
-
Comparing MICs against a panel of organisms (e.g., Gram-positive, Gram-negative, fungi) reveals the spectrum of activity .
-
The activity of benzaldehyde itself is often low, with MICs ≥1024 µg/mL against many bacteria, highlighting the importance of substitutions for enhancing potency.[3]
-
For compounds that show synergy with existing antibiotics, a separate analysis, such as the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay, is required.[3][13]
Section 6: References
-
The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI. [Link]
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). National Center for Biotechnology Information (PMC). [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [Link]
-
Ability of benzaldehyde to modulate the antibiotic action of... (n.d.). ResearchGate. [Link]
-
Formaldehyde - Wikipedia. (n.d.). Wikipedia. [Link]
-
(PDF) A new method for determining the minimum inhibitory concentration of essential oils. (2000). ResearchGate. [Link]
-
Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2006). PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (n.d.). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information (PMC). [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2018). National Center for Biotechnology Information (PMC). [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (2014). PubMed. [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Vanillin Scaffold
In the landscape of drug discovery, certain molecular frameworks, often referred to as "privileged scaffolds," serve as exceptionally fertile starting points for the development of novel therapeutic agents. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prime example of such a scaffold, celebrated not only for its ubiquitous role in flavor and fragrance but also for the diverse pharmacological activities exhibited by its derivatives.[1][2] The inherent functionalities of the vanillin core—a reactive aldehyde, a phenolic hydroxyl group, and an ether linkage—provide multiple handles for chemical modification, enabling the synthesis of vast libraries of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This application note focuses on a specific and highly versatile derivative: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde . This compound retains the core vanillin aldehyde and methoxy groups while introducing a 4-methylbenzyl ether linkage. This modification enhances lipophilicity, a critical parameter for cell membrane permeability, and provides an additional aromatic system for potential π-stacking interactions with biological targets.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the synthesis and characterization of this key intermediate. Furthermore, we will explore its application as a foundational building block for creating libraries of bioactive molecules, particularly through the synthesis of Schiff bases, thereby demonstrating its significant potential in modern medicinal chemistry.
Synthesis Protocol: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
The synthesis of the title compound is efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion, generated from vanillin, on an appropriate benzyl halide.[7][8] The choice of a primary benzyl halide is crucial to maximize the yield of the desired ether product and avoid competing E2 elimination reactions that can occur with more sterically hindered halides.[9]
Causality of Experimental Design
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating the phenolic hydroxyl of vanillin without being overly aggressive, which could lead to side reactions. It is also inexpensive and easy to handle.
-
Solvent Selection: Acetonitrile (CH₃CN) is an excellent choice as it is a polar aprotic solvent that effectively solvates the cation of the base, leaving the phenoxide nucleophile relatively "naked" and highly reactive. Its boiling point (82 °C) is suitable for refluxing the reaction to ensure a reasonable reaction rate.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting materials, one can determine when the vanillin has been fully consumed, signaling the completion of the reaction.
-
Work-up and Purification: The product is designed to be significantly less polar than the starting vanillin. Pouring the reaction mixture into ice-water causes the organic product to precipitate out of the aqueous solution, providing a simple and effective initial purification step.[10] Subsequent recrystallization from ethanol removes residual impurities, yielding a product of high purity suitable for further synthetic steps and biological screening.
Experimental Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the target compound.
Step-by-Step Synthesis Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, filtration apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
In a separate beaker, dissolve 4-methylbenzyl bromide (1.85 g, 10 mmol) in 25 mL of anhydrous acetonitrile.
-
Add the 4-methylbenzyl bromide solution dropwise to the stirring vanillin suspension over 15 minutes at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
Maintain reflux for 24 hours, monitoring the reaction periodically by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the vanillin spot has disappeared.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into 150 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (2 x 50 mL).
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified white crystalline solid in a vacuum oven to yield the final product, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. (Expected yield: 75-85%).
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆O₃ | [11] |
| Molecular Weight | 256.30 g/mol | [12] |
| CAS Number | 351066-36-9 | [12] |
| Appearance | White to off-white crystalline solid | |
| Monoisotopic Mass | 256.110 Da | [11] |
| Predicted XlogP | 3.2 | [11] |
Expected Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃):
-
δ 9.86 (s, 1H, -CHO)
-
δ 7.45 - 7.30 (m, 6H, Ar-H)
-
δ 6.98 (d, 1H, Ar-H)
-
δ 5.15 (s, 2H, -O-CH₂-Ar)
-
δ 3.94 (s, 3H, -OCH₃)
-
δ 2.38 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 190.9 (-CHO)
-
δ 154.5, 150.1, 137.9, 133.0, 129.5, 127.8, 126.5, 112.0, 109.5 (Aromatic C)
-
δ 70.5 (-O-CH₂-Ar)
-
δ 56.1 (-OCH₃)
-
δ 21.2 (Ar-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~2835, 2730 (C-H stretch of aldehyde)
-
~1685 (C=O stretch of aldehyde)
-
~1590, 1510 (C=C aromatic stretch)
-
~1260, 1135 (C-O ether stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 257.1 [M+H]⁺, 279.1 [M+Na]⁺[11]
-
Applications in Medicinal Chemistry: A Gateway to Bioactive Derivatives
The true value of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde lies in its role as a versatile intermediate. The aldehyde functional group is a key site for chemical elaboration, allowing for the straightforward synthesis of a multitude of derivatives.
Primary Derivatization Pathways
The most common and fruitful application is the synthesis of imines (Schiff bases) and related compounds.[13] Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[14][15]
Caption: Key derivatization pathways from the title compound.
Protocol: Synthesis of a Representative Schiff Base
This protocol details the reaction of the title aldehyde with 4-chloroaniline to produce N-(4-chlorophenyl)-1-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanimine, a representative Schiff base.
Rationale: The condensation of an aldehyde with a primary amine to form an imine is typically catalyzed by a small amount of acid. The reaction is reversible, and driving it to completion often involves removing the water that is formed, although in many cases, the product crystallizes directly from the reaction medium, shifting the equilibrium. Ethanol is an effective solvent that dissolves the reactants and facilitates the reaction.
Procedure:
-
Dissolve 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (2.56 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.
-
To this solution, add 4-chloroaniline (1.28 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath. The Schiff base product will typically crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Conclusion
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a strategically designed chemical intermediate that leverages the privileged vanillin scaffold for applications in medicinal chemistry. Its synthesis via the robust Williamson ether reaction is high-yielding and straightforward. The protocols provided herein offer a validated pathway for its preparation and subsequent derivatization. The aldehyde functionality serves as a versatile anchor point for combinatorial synthesis, enabling the rapid generation of libraries of Schiff bases, hydrazones, and other derivatives for screening against a wide array of biological targets. This compound represents a valuable and powerful tool for researchers dedicated to the discovery and development of next-generation therapeutic agents.
References
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Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5558. [Link]
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PubChemLite. 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. PubChemLite. [Link]
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Shalaby, M. N., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
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Al-Masoudi, W. A. (2010). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 19(1), 74-78. [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Shalaby, M. N., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. [Link]
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Jantapan, K., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(4), 434. [Link]
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Tzankova, A., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(20), 7151. [Link]
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Al-Amiery, A. A. (2010). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. National Journal of Chemistry, 37, 159-164. [Link]
-
Zinad, D. S., et al. (2023). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry International Journal, 11(4). [Link]
-
Al-Shaheen, M. A. S., & Al-Janabi, A. S. M. (2017). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 10(6), 48-54. [Link]
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ResearchGate. (n.d.). Chemical structure of vanillin and its derivatives. ResearchGate. [Link]
-
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Ünaldı, N., & Demir, N. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-391. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Molecules, 27(15), 4725. [Link]
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-
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Al-Masoudi, W. A. (2010). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. University of Baghdad Digital Repository. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
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Application Notes & Protocols: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a Versatile Synthetic Intermediate in Drug Discovery
Abstract
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a pivotal synthetic intermediate, derived from the renewable biosourced platform chemical, vanillin.[1] Its structure, featuring a protected phenolic hydroxyl and a reactive aldehyde, makes it an exceptionally valuable building block for the construction of complex molecular architectures. The 4-methylbenzyl ether serves as a robust protecting group, stable to a variety of reaction conditions, yet amenable to cleavage when required. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the synthesis of isoquinoline alkaloids, a class of compounds with significant therapeutic potential, particularly as phosphodiesterase (PDE) inhibitors.[2][3] Detailed, field-tested protocols are provided for both the synthesis of the intermediate and its subsequent elaboration, offering researchers a practical and reliable resource for their drug development programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use. The key data for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | PubChem |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem |
| Molecular Weight | 256.30 g/mol | PubChem |
| Appearance | Expected to be an off-white to pale yellow solid | N/A |
| CAS Number | 351066-36-9 | BLDpharm[4] |
| GHS Hazard Statements | Not officially classified, but related benzaldehydes are irritants. Handle with appropriate care.[5] | PubChem[5] |
| Predicted [M+H]⁺ | 257.11723 m/z | PubChem |
Safety Precaution: As with related aromatic aldehydes, this compound should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Section 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Principle & Mechanistic Insight
The synthesis of the title compound is efficiently achieved via the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[6] In this protocol, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic potassium phenoxide. This phenoxide then displaces the chloride from 4-methylbenzyl chloride.
Causality of Reagent Choice:
-
Vanillin: A readily available, inexpensive, and renewable starting material.[1]
-
4-Methylbenzyl Chloride: A primary benzylic halide, which is highly reactive towards Sɴ2 displacement due to minimal steric hindrance and the ability of the benzene ring to stabilize the transition state.[6]
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate the weakly acidic phenol (pKa ≈ 10) but is not so strong as to cause side reactions. It is also inexpensive and easy to handle.
-
Acetonitrile (CH₃CN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sɴ2 mechanism without interfering by solvating the nucleophile too strongly.
Caption: Workflow for the synthesis of the title intermediate.
Detailed Protocol 1: Synthesis from Vanillin
This protocol is adapted from a similar, reliable procedure for benzylation of vanillin.[7]
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (10.0 g, 65.7 mmol), potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.), and acetonitrile (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
Add 4-methylbenzyl chloride (9.24 g, 65.7 mmol, 1.0 equiv.) to the suspension dropwise via a syringe.
-
Rationale: The dropwise addition helps to control any initial exotherm and ensures a homogenous reaction start.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the vanillin spot (Rf ≈ 0.3) and the appearance of a new, less polar product spot (expected Rf ≈ 0.6) indicates reaction completion.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).[7]
-
-
Purification:
-
Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 40°C overnight.
-
Expected Yield: 75-85%.
-
Expected Characterization Data
| Analysis | Expected Result |
| ¹H NMR | (400 MHz, CDCl₃, δ ppm): 9.85 (s, 1H, -CHO), 7.40-7.45 (m, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H), 6.98 (d, J=8.2 Hz, 1H, Ar-H), 5.15 (s, 2H, -OCH₂-Ar), 3.90 (s, 3H, -OCH₃), 2.35 (s, 3H, -Ar-CH₃). |
| ¹³C NMR | (101 MHz, CDCl₃, δ ppm): 191.0, 154.5, 150.0, 138.0, 133.0, 130.5, 129.5, 127.5, 126.5, 112.0, 109.5, 70.5 (-OCH₂-), 56.0 (-OCH₃), 21.2 (-CH₃). |
| Mass Spec | ESI-MS m/z: 257.1172 [M+H]⁺, 279.0992 [M+Na]⁺. |
| M.P. | Expected to be in the range of 70-80 °C. |
Section 2: Application in the Synthesis of PDE10A Inhibitor Scaffolds
Background: Targeting Phosphodiesterases
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cAMP and cGMP.[1] PDE10A, in particular, is highly expressed in the brain's striatum and is a validated target for treating neuropsychiatric disorders like schizophrenia and Huntington's disease. Papaverine, an isoquinoline alkaloid, is a known inhibitor of PDE10A.[8] Our title compound is a strategic starting material for constructing papaverine analogues.
Synthetic Strategy: Building the Isoquinoline Core
A common and powerful method for synthesizing isoquinolines is the Bischler-Napieralski reaction .[9] This pathway involves the cyclization of a β-phenylethylamide using a dehydrating agent. The requisite amide is formed from a β-phenylethylamine and a phenylacetic acid derivative. The aldehyde functional group of our intermediate can be used to construct the β-phenylethylamine portion of the target molecule through a Henry reaction followed by reduction.
Caption: Synthetic route from the aldehyde to a key isoquinoline precursor.
Detailed Protocol 2: Synthesis of the Nitrostyrene Derivative
This protocol details the first critical C-C bond-forming step, a Knoevenagel-type condensation, to produce the nitrostyrene intermediate.
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (5.0 g, 19.5 mmol) in nitromethane (20 mL).
-
Add anhydrous ammonium acetate (1.5 g, 19.5 mmol, 1.0 equiv.).
-
Rationale: Ammonium acetate acts as a basic catalyst to deprotonate nitromethane, forming the nucleophilic nitronate anion, which then attacks the aldehyde.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 100°C) for 4 hours. The solution should turn a deep yellow or orange color.
-
Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot confirms completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude yellow-orange solid.
-
Purify the crude product by recrystallization from hot methanol or by flash column chromatography on silica gel (eluting with a gradient of 100% hexane to 90:10 hexane:ethyl acetate).
-
Expected Yield: 80-90%.
-
Self-Validation and Next Steps: The successful synthesis of the bright yellow nitrostyrene derivative is a key validation point. This intermediate is now primed for reduction of the nitro group and the double bond (e.g., using LiAlH₄ or catalytic hydrogenation) to furnish the corresponding β-phenylethylamine. This amine can then be coupled with a substituted phenylacetic acid and cyclized via the Bischler-Napieralski reaction to access the target isoquinoline scaffold, demonstrating the immense utility of the title compound.
Conclusion
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a highly effective and strategically important synthetic intermediate. Its straightforward synthesis from vanillin provides a scalable and cost-effective entry point to complex molecular targets. The protocols outlined herein demonstrate its robust application in building precursors for medicinally relevant heterocyclic systems, such as PDE10A inhibitors. The predictable reactivity of its functional groups, combined with the stability of the 4-methylbenzyl protecting group, allows for precise and controlled synthetic manipulations, making it an indispensable tool for researchers in medicinal chemistry and drug development.
References
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. [Link]
-
Taber, D. F., & Stranick, M. A. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 84(7), 1158. [Link]
-
University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. PubMed Central. [Link]
- Google Patents. (1979). Process for preparation of 3-methoxy-4-hydroxybenzaldehyde. US4151207A.
-
ResearchGate. (n.d.). Total synthesis of Papaverine. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Google Patents. (2018). Method for the preparation of papaverine hydrochloride. RU2647583C2.
-
Lo, H. Y., et al. (2022). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central. [Link]
-
Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res.[Link]
-
Wang, B., et al. (2016). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances. [Link]
-
Baria, B. (2020). Synthesis of Papaverine. YouTube. [Link]
-
CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. [Link]
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Oguey, B., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
ResearchGate. (n.d.). Bischler-Napieralski reaction. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylbenzaldehyde. PubChem. [Link]
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Application Notes and Protocols for the Derivatization of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These "privileged scaffolds" serve as ideal starting points for the design and synthesis of novel therapeutic agents. Vanillin and its derivatives represent one such class of privileged structures, prized for their biocompatibility, synthetic tractability, and the diverse pharmacological activities of their derivatives.[1][2][3] The core molecule of this guide, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde , is a strategically designed vanillin ether. The permanent protection of the C4 hydroxyl group as a 4-methylbenzyl ether enhances lipophilicity and metabolic stability while preserving the key electronic features of the vanillin core. The aldehyde functionality at C1 serves as a versatile chemical handle, a reactive gateway for a wide array of chemical transformations to generate diverse libraries of compounds for drug discovery screening.
This technical guide provides a comprehensive overview of key derivatization strategies for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying rationale for these synthetic choices. We will explore how to leverage the reactivity of the aldehyde group to construct a variety of pharmacologically relevant motifs, including Schiff bases, secondary amines, chalcones, stilbenes, and complex heterocyclic systems via multicomponent reactions.
Strategic Derivatization Pathways
The aldehyde group is a focal point for nucleophilic addition and condensation reactions, making it an ideal anchor for diversification. The following sections detail robust and versatile derivatization strategies, each with the potential to unlock new biological activities.
Figure 1: Key derivatization pathways for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Reductive Amination: Accessing Bioactive Amines
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines.[4] This transformation is highly valuable as the amine functionality is a key feature in a vast number of pharmaceuticals due to its ability to form salt bridges and hydrogen bonds with biological targets. The process involves the in-situ formation of a Schiff base (imine) via condensation of the aldehyde with a primary or secondary amine, followed by immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and prevents the isolation of the often-unstable imine intermediate. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for imines over aldehydes.[5]
Protocol: One-Pot Reductive Amination
Materials:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.
Self-Validation and Causality: The use of a slight excess of the amine and STAB ensures the complete consumption of the starting aldehyde. Acetic acid catalysis is crucial for accelerating the initial imine formation. The workup with sodium bicarbonate neutralizes the acetic acid and quenches any remaining reducing agent. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant Amine | Product | Typical Yield (%) |
| Aniline | N-((3-methoxy-4-((4-methylbenzyl)oxy)phenyl)methyl)aniline | 85-95% |
| Benzylamine | N-benzyl-1-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine | 80-90% |
| Morpholine | 4-((3-methoxy-4-((4-methylbenzyl)oxy)phenyl)methyl)morpholine | 88-96% |
Schiff Base and Chalcone Synthesis: Building Blocks for Heterocycles and Bioactive Scaffolds
Schiff Base (Imine) Formation
Scientific Rationale: Schiff bases, characterized by the C=N double bond, are important intermediates in organic synthesis and a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8] They are typically formed by the condensation of a primary amine with an aldehyde. The reaction is often reversible and catalyzed by either acid or base. The resulting imines can be isolated as final products or used as intermediates for further transformations, such as reduction to amines (as in reductive amination) or in cycloaddition reactions.
Protocol: Synthesis of Schiff Bases
Materials:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Substituted primary amine (e.g., 4-aminoaniline, 2-aminothiazole)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the primary amine (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Claisen-Schmidt Condensation for Chalcone Synthesis
Scientific Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors for flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[9][10] The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[11] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, acting as a Michael acceptor in biological systems.
Protocol: Synthesis of Chalcones
Materials:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 50%)
-
Beaker or flask, magnetic stirrer
Procedure:
-
In a flask, dissolve 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
| Acetophenone Derivative | Product | Typical Yield (%) |
| Acetophenone | (E)-1-phenyl-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)prop-2-en-1-one | 75-85% |
| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)prop-2-en-1-one | 80-90% |
| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)prop-2-en-1-one | 70-80% |
Olefination Reactions: Crafting Stilbene Scaffolds
Scientific Rationale: Stilbenes are a class of compounds possessing a 1,2-diphenylethylene core structure and are known for their diverse biological activities, including antioxidant and anticancer properties. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful and widely used methods for the synthesis of alkenes from aldehydes.[12][13] The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and often provides better E-selectivity for the resulting alkene.[14][15][16] The water-soluble phosphate byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.
Figure 2: Comparison of Wittig and Horner-Wadsworth-Emmons reaction pathways.
Protocol: Horner-Wadsworth-Emmons (HWE) Olefination
Materials:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Triethyl phosphonoacetate or Benzylphosphonate derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of the phosphonate reagent (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the desired stilbene derivative.
Ugi Four-Component Reaction: Rapid Access to Complexity
Scientific Rationale: The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse, peptide-like molecules from simple starting materials.[17][18][19] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The high atom economy, convergence, and the ability to introduce four points of diversity in a single step make the Ugi reaction exceptionally valuable for generating large compound libraries for high-throughput screening.
Protocol: Ugi Four-Component Reaction
Materials:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Primary amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Vial or round-bottom flask, magnetic stirrer
Procedure:
-
In a vial, dissolve the amine (1.0 eq) and 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) in methanol.
-
Stir the mixture for 15-30 minutes at room temperature to pre-form the imine.
-
Add the carboxylic acid (1.0 eq) and stir for another 5 minutes.
-
Add the isocyanide (1.0 eq) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct precipitation by adding water or a non-polar solvent like hexane, followed by filtration. Alternatively, purification can be achieved by column chromatography.
Grignard Reaction: Carbon-Carbon Bond Formation
Scientific Rationale: The Grignard reaction is a fundamental method for forming new carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[20] Reacting 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with a Grignard reagent will produce a secondary alcohol. This transformation is useful for introducing new alkyl or aryl substituents and creating a chiral center, which can be critical for biological activity. The resulting secondary alcohol can also serve as a handle for further functionalization.
Protocol: Grignard Addition
Materials:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary alcohol.
Conclusion
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a highly versatile and valuable starting material for drug discovery programs. The strategic derivatization of its aldehyde functionality through well-established and robust reactions such as reductive amination, Schiff base and chalcone formation, Wittig/HWE olefination, the Ugi reaction, and Grignard addition provides access to a vast chemical space of potential drug candidates. The protocols and rationale provided in this guide are intended to empower researchers to efficiently generate diverse compound libraries based on this privileged vanillin scaffold, accelerating the discovery of new therapeutics. Each derivatization pathway offers a unique set of structural motifs and physicochemical properties, enhancing the probability of identifying novel bioactive molecules.
References
-
Bukar, B. B., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1419-1427. [Link]
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. [Link]
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Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2291. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2435-2442. [Link]
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El-Sayed, N. S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(72), 44344-44374. [Link]
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Touré, B. B., & Hall, D. G. (2009). The Pictet–Spengler Reaction Updates Its Habits. Chemical Reviews, 109(9), 4439-4486. [Link]
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Becker, H. D. (1983). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. In The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1 (pp. 441-495). John Wiley & Sons, Ltd. [Link]
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Wikipedia contributors. (2023, November 28). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. [Link]
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El Kazzouli, S., et al. (2012). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 17(9), 10539-10576. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Bhat, V. G. (2012). 1 Stilbenes Preparation and Analysis. In Stilbenes: Applications in Chemistry, Life Sciences and Materials Science (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Ortiz-Ibarra, H., et al. (2017). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Molecules, 22(9), 1473. [Link]
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Faria, J. V., et al. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 7(48), 43815–43839. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]
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Beilstein Journals. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. [Link]
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Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]
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Gucma, M., & Golebiewski, W. M. (2022). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 27(19), 6296. [Link]
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Wang, H., et al. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. Journal of Chemistry, 2014, 1-6. [Link]
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Kumar, P., et al. (2013). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 75(2), 189–195. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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Wang, Y., et al. (2004). Study on the Synthesis of (E)-3-Methoxy-4,4'-dihydroxy-stilbene by Heck Reaction. Chinese Journal of Chemistry, 22(10), 1145-1148. [Link]
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Wikipedia contributors. (2024, January 18). Vanillin. In Wikipedia, The Free Encyclopedia. [Link]
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Padma, P., et al. (2016). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245. [Link]
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Dömling, A. (2003). New heterocycle synthesis by using bifunctional reactants in MCR chemistry: The use of arylglyoxales and cinnamaldehyde in the Ugi-4CR and Passerini-3CR. Chemtracts, 16(4), 233-237. [Link]
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Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. [Link]
- Google Patents. (2004).
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Al-Amiery, A. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Bioinorganic Chemistry and Applications, 2013, 478348. [Link]
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Aswale, S. S., et al. (2018). Synthesis and physicochemical studies of vanillin chalcones. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 86-100. [Link]
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Wang, H., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(4), 849-853. [Link]
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Cecere, G., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 143(35), 14045–14051. [Link]
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Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Beilstein Journals. (2025). Search Results for "Ugi reaction". [Link]
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Papp, G., et al. (2020). Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. ResearchGate. [Link]
-
Kumar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base. International Journal for Innovative Research in Science & Technology, 3(11), 168-173. [Link]
-
Bouleghlem, F., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Semantic Scholar. [Link]
-
Schläger, S., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2768–2779. [Link]
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National Center for Biotechnology Information. (n.d.). Vanillin. PubChem Compound Database. [Link]
-
Ortiz-Ibarra, H., et al. (2017). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Molecules, 22(9), 1473. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the O-alkylation of vanillin with 4-methylbenzyl chloride. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common synthetic challenges, ensuring a successful and efficient reaction.
Overview of the Synthesis: Williamson Ether Synthesis
The preparation of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a classic example of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of the hydroxyl group of vanillin (3-methoxy-4-hydroxybenzaldehyde) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group to form the desired ether product.[2][4]
Caption: General scheme for the Williamson ether synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations of the underlying chemistry and actionable solutions.
Q1: My reaction is incomplete, with a significant amount of unreacted vanillin remaining. What went wrong?
Potential Causes:
-
Insufficient Basicity: The phenolic hydroxyl group of vanillin requires a sufficiently strong base for complete deprotonation to the nucleophilic phenoxide. Weaker bases like sodium bicarbonate are often inadequate. For phenols, bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are commonly used.[4]
-
Poor Solubility: In many solvent systems, the reactants, particularly the intermediate phenoxide salt, may not be fully soluble, leading to a slow or incomplete reaction.
-
Low Reaction Temperature: Like most SN2 reactions, this synthesis has an activation energy barrier. Insufficient thermal energy can result in a sluggish reaction rate.
-
Inactive Alkylating Agent: The 4-methylbenzyl chloride may have degraded, primarily through hydrolysis to 4-methylbenzyl alcohol, if it was exposed to moisture during storage.[5]
Recommended Solutions:
-
Choice of Base: Use an appropriate base. K₂CO₃ is a common, effective, and easy-to-handle choice. For more difficult reactions, a stronger base like NaH can be used, but this requires an anhydrous aprotic solvent (e.g., THF, DMF) and an inert atmosphere.[4]
-
Solvent Selection: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the cation of the phenoxide salt without interfering with the nucleophile, accelerating the SN2 reaction.[1]
-
Incorporate a Phase-Transfer Catalyst (PTC): If using a biphasic system or if solubility is an issue, adding a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) can be highly effective. The PTC transports the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[6][7]
-
Temperature Optimization: Gently heat the reaction mixture, typically between 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid potential side reactions from excessive heat.
-
Verify Reagent Quality: Use a fresh or properly stored bottle of 4-methylbenzyl chloride.
Q2: My yield is low, and I've isolated a significant amount of 4-methylbenzyl alcohol as a byproduct. Why?
Potential Cause:
This is a classic sign of hydrolysis of the alkylating agent . 4-methylbenzyl chloride is susceptible to SN1-type hydrolysis, especially in the presence of water and at elevated temperatures. The hydroxide ions (from NaOH or residual water with K₂CO₃) can act as nucleophiles, attacking the benzylic chloride to form the corresponding alcohol.[5]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly before use. Use anhydrous grade solvents if possible. If using a base like K₂CO₃, consider using a freshly opened container or drying it in an oven before use.
-
Control Base Addition: If using aqueous NaOH, consider a biphasic system with a phase-transfer catalyst rather than a homogenous aqueous-organic mixture, which can favor hydrolysis.
-
Temperature Management: Avoid excessively high temperatures, as this will accelerate the rate of hydrolysis. Find the optimal temperature where ether formation is efficient but hydrolysis is minimized.
Q3: My NMR analysis shows unexpected aromatic signals, suggesting an isomeric byproduct. What is it?
Potential Cause:
The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).[1][4] While O-alkylation is electronically favored, some C-alkylation can occur, leading to the formation of isomers where the 4-methylbenzyl group is attached directly to the carbon skeleton of the vanillin ring.[8]
Caption: Competing O-alkylation and C-alkylation pathways for the vanillin phenoxide.
Recommended Solutions:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor O-alkylation.
-
Counter-ion: The choice of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Purification: C-alkylated byproducts often have different polarity from the desired O-alkylated product. They can typically be separated using silica gel column chromatography.
Q4: My final product contains a carboxylic acid impurity that is difficult to remove. What is this and how can I prevent it?
Potential Cause:
The aldehyde functional group in both the starting material (vanillin) and the product is susceptible to oxidation to a carboxylic acid.[9] This can happen upon exposure to air (autoxidation), especially at elevated temperatures and under basic conditions.[10] The resulting impurity is 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Recommended Solutions:
-
Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at high temperatures. Monitor by TLC and stop the reaction once the starting material is consumed.
-
Purification Strategy: The carboxylic acid impurity can be removed with a basic wash during the work-up. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acidic impurity will be deprotonated and extracted into the aqueous layer, while the neutral ether product remains in the organic layer.
Frequently Asked Questions (FAQs)
-
What is the optimal base for this synthesis?
-
Potassium carbonate (K₂CO₃) is often the best choice for scalability and ease of handling. It is strong enough to deprotonate the phenol but is less hazardous and requires less stringent anhydrous conditions than NaH.[4]
-
-
Why is a phase-transfer catalyst (PTC) like TBAI beneficial?
-
A PTC acts as a shuttle for the phenoxide anion.[6] In a solid-liquid system (e.g., K₂CO₃ in DMF), the PTC helps bring the phenoxide into the solution phase to react with the alkyl halide. The iodide of TBAI can also perform a Finkelstein-type reaction with the benzyl chloride to generate the more reactive benzyl iodide in situ, further accelerating the reaction.
-
-
How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the ideal method.[11] Spot the starting material (vanillin), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate. The product is significantly less polar than the starting vanillin due to the absence of the free hydroxyl group. Therefore, the product spot will have a much higher Rf value. The reaction is complete when the vanillin spot has disappeared from the reaction mixture lane.
-
| Compound | Typical Rf (3:1 Hexanes:Ethyl Acetate) | Notes |
| Vanillin | ~0.25 | Polar starting material |
| 4-Methylbenzyl chloride | ~0.80 | Non-polar electrophile |
| Target Product | ~0.65 | Desired ether, less polar than vanillin |
| 4-Methylbenzyl alcohol | ~0.35 | Potential byproduct |
Detailed Experimental Protocols
Protocol 4.1: Synthesis using Phase-Transfer Catalysis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.52 g, 10 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol), tetrabutylammonium iodide (TBAI) (0.37 g, 1 mmol), and 50 mL of anhydrous acetonitrile.
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Electrophile Addition: Add 4-methylbenzyl chloride (1.48 mL, 11 mmol) to the mixture via syringe.
-
Heating: Heat the reaction mixture to 80 °C (reflux) and maintain this temperature.
-
Monitoring: Monitor the reaction progress every hour using TLC (eluent: 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp and/or a potassium permanganate stain. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the vanillin is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, and wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted vanillin, water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by recrystallization from ethanol/water or by silica gel column chromatography to obtain the pure 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Protocol 4.2: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Zhang, M., Jagdmann Jr., E., Van Zandt, M., Beckett, P., & Schroeter, H. (2013). Asymmetry, 24(7), 362-373. Source not directly applicable but provides context for similar structures.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-((4-methylbenzyl)oxy)benzaldehyde. Retrieved from [Link]
-
Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. University of Delaware. Retrieved from [Link]
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
-
Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
- Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Foyer, G., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Retrieved from [Link]
- Google Patents. (2009). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Ouk, S., Thiébaud, S., Borredon, E., & Le Gars, P. (2002). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry, 4(5), 431-435. Retrieved from [Link]
-
Little Flower College Guruvayoor. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reactions of benzaldehyde by H2O2 in the presence of... Retrieved from [Link]
- Google Patents. (2012). CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof.
-
SPECIFIC POLYMERS. (n.d.). Vanillin benzaldehyde. Retrieved from [Link]
-
Bhongale, P., Joshi, S., & Mali, N. (2023). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 65(2), 455-500. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
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- 10. quora.com [quora.com]
- 11. www1.udel.edu [www1.udel.edu]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Benzaldehyde Ethers
Welcome to the technical support center for the synthesis of benzaldehyde ethers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity in their etherification reactions involving benzaldehyde derivatives. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve common issues encountered in the lab.
Introduction: The Synthetic Challenge
The synthesis of benzaldehyde ethers, typically via the Williamson ether synthesis, is a cornerstone reaction in organic chemistry. The general approach involves the deprotonation of a hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile. While straightforward in principle, the presence of the aldehyde functionality on the aromatic ring introduces specific challenges that can lead to frustratingly low yields. This guide will walk you through the most common pitfalls and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis of a substituted benzaldehyde ether is giving a very low yield. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.
-
Competing Side Reactions: The aldehyde group and the aromatic ring can participate in undesirable reactions under basic conditions. The most common of these is the Cannizzaro reaction.[1][2]
-
Poor Quality Starting Materials: Impurities in your hydroxybenzaldehyde or alkyl halide can interfere with the reaction.
-
Steric Hindrance: The structure of your alkyl halide plays a critical role in the success of this S(_N)2 reaction.[3]
Q2: I see byproducts in my final product. What are the common side reactions I should be aware of?
The primary side reactions to consider are:
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of benzaldehyde (which lacks α-hydrogens) can disproportionate to form benzyl alcohol and benzoic acid.[1][2][4]
-
E2 Elimination: If you are using a secondary or tertiary alkyl halide, the basic alkoxide can act as a base, leading to the formation of an alkene instead of the desired ether.[3]
-
C-Alkylation: The phenoxide nucleophile is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is generally favored, some C-alkylation on the ring can occur, especially with more reactive electrophiles.[3][5]
-
Oxidation of Benzaldehyde: Benzaldehyde is susceptible to oxidation to benzoic acid, especially if exposed to air over time.
Troubleshooting Guide: A Deeper Dive
Problem 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted hydroxybenzaldehyde, consider the following troubleshooting steps.
Low conversion is often a result of either incomplete deprotonation of the phenol or a slow S(_N)2 reaction. The choice of base and solvent is critical here.
-
Evaluate Your Base and Solvent System: The pKa of the phenolic proton in hydroxybenzaldehyde is around 7-8. A base strong enough to completely deprotonate the phenol is required.
-
Recommended Bases: For phenols, weaker bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often sufficient and can minimize side reactions. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution due to the risk of the Cannizzaro reaction.[6]
-
Recommended Solvents: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent choices as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile.[6][7] Acetonitrile is also a good option.[8]
-
-
Optimize Reaction Temperature and Time: The Williamson ether synthesis can require elevated temperatures and prolonged reaction times to go to completion, often refluxing for several hours.[5] If you are running the reaction at room temperature, consider increasing the temperature. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
To a solution of hydroxybenzaldehyde (1.0 eq) in DMF (0.5 M), add K(_2)CO(_3) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add the primary alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Significant Formation of Byproducts
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum points to side reactions.
-
Cannizzaro Reaction Byproducts (Benzyl Alcohol and Benzoic Acid Derivatives): This is a strong indicator that your base is too strong or the concentration is too high.
-
Solution: Switch to a milder base like K(_2)CO(_3) or Cs(_2)CO(_3). If a strong base is necessary, consider adding it slowly at a lower temperature to control the reaction.
-
-
Alkene Formation from E2 Elimination: This occurs when using secondary or tertiary alkyl halides.
-
Solution: The Williamson ether synthesis is most efficient with primary alkyl halides.[3][7] If possible, redesign your synthesis to use a primary alkyl halide. For example, to synthesize tert-butoxybenzaldehyde, it is far better to react hydroxybenzaldehyde with tert-butyl bromide in the presence of a base, than to react the sodium salt of benzaldehyde with tert-butyl alcohol.
-
-
C-Alkylation Products: While less common, this can be an issue.
-
Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Caption: Troubleshooting decision tree for low yields.
Problem 3: Difficulty in Purifying the Final Product
Even with a successful reaction, isolating the pure benzaldehyde ether can be challenging.
The main culprits are usually unreacted starting materials and side products with similar polarities to the desired ether.
-
Removing Unreacted Hydroxybenzaldehyde: A wash with a dilute aqueous solution of sodium hydroxide (NaOH) will deprotonate the acidic phenol, moving it into the aqueous layer. Be cautious, as this can promote the Cannizzaro reaction if unreacted benzaldehyde is also present.
-
Removing Benzoic Acid: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) will selectively deprotonate the more acidic benzoic acid, extracting it into the aqueous layer.
-
Removing Unreacted Benzaldehyde: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO(_3)) will form a water-soluble adduct with the aldehyde, effectively removing it from the organic layer.[9] The benzaldehyde can be regenerated from the aqueous layer by treatment with acid or base if desired.
Caption: A typical purification workflow for benzaldehyde ethers.
Alternative Synthetic Routes
If the Williamson ether synthesis consistently fails, consider these alternative approaches:
-
Ullmann Condensation: This method is particularly useful for the synthesis of diaryl ethers and can be adapted for alkyl aryl ethers. It typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst.[10][11][12][13][14]
-
Synthesis from a Halobenzaldehyde: If your desired product has the ether linkage at a position that allows for it, starting with a halobenzaldehyde and reacting it with an alkoxide under conditions suitable for nucleophilic aromatic substitution (if the ring is sufficiently activated) or using a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) can be a viable alternative.
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low Conversion | Incomplete deprotonation | Use a stronger base (e.g., NaH) or a more effective base/solvent combo (e.g., K(_2)CO(_3)/DMF) | Disappearance of starting material by TLC |
| Low reaction rate | Increase temperature, prolong reaction time | Formation of product by TLC | |
| Cannizzaro Reaction | Base is too strong/concentrated | Use a milder base (K(_2)CO(_3), Cs(_2)CO(_3)) | Formation of corresponding alcohol and acid byproducts |
| E2 Elimination | Use of 2° or 3° alkyl halide | Redesign synthesis to use a 1° alkyl halide | Formation of alkene byproduct |
| Purification Difficulty | Contamination with starting materials or byproducts | Implement sequential aqueous washes (NaHCO(_3), NaHSO(_3), dilute NaOH) | Purity of isolated fractions by TLC/NMR |
Conclusion
The synthesis of benzaldehyde ethers, while appearing straightforward, requires careful consideration of the reactivity of the aldehyde group. By understanding the potential side reactions, particularly the Cannizzaro reaction, and by making informed choices about your base, solvent, and electrophile, you can significantly improve your yields and obtain high-purity products. This guide provides a framework for troubleshooting common issues, but as always, careful observation and methodical optimization are the keys to success in the laboratory.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Beilstein-Institut. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. [Link]
-
University of Calgary. (n.d.). Protecting Groups. [Link]
-
Prof Heath's Chemistry Channel. (2015). Cannizzaro Reaction - Disproportionation of Benzaldehyde 003. [Link]
-
ResearchGate. (2025). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. [Link]
-
ResearchGate. (2025). The Ullmann Ether Condensation. [Link]
-
ResearchGate. (2024). (PDF) Synthetic applications of the Cannizzaro reaction. [Link]
-
European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. [Link]
-
NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
IOP Conference Series: Materials Science and Engineering. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
Sources
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- 8. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Technical Support Center: Purification of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the purification of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This crucial intermediate is typically synthesized via the Williamson ether synthesis, reacting vanillin with 4-methylbenzyl halide.[1][2] While the synthesis is straightforward, achieving high purity often requires careful attention to the removal of specific impurities. This guide is structured to provide direct, actionable solutions to common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is directly linked to the Williamson ether synthesis reaction mechanism and the inherent reactivity of the aldehyde functional group. The primary impurities include:
-
Unreacted Starting Materials: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and the 4-methylbenzyl halide (e.g., bromide or chloride) are common. Vanillin's presence is due to incomplete reaction, while the alkyl halide can persist if not fully consumed or quenched.
-
Oxidation Product: The aldehyde group is susceptible to air oxidation, especially under basic conditions or upon prolonged storage, leading to the formation of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.[3] This is often a key impurity to remove.
-
Elimination Byproduct: If the reaction temperature is too high or a sterically hindered base is used, the 4-methylbenzyl halide can undergo an E2 elimination reaction to form 4-methylstyrene.[4]
-
Base and Solvent Residues: Inorganic salts from the base (e.g., K₂CO₃, NaOH) and residual high-boiling solvents like DMF or DMSO may also be present.[1][2]
Q2: What is the recommended first-pass purification method for this compound?
A2: For most applications, recrystallization is the most efficient initial purification step. It is particularly effective at removing inorganic salts, highly polar starting materials like vanillin, and non-polar byproducts. The choice of solvent is critical for success. A solvent-antisolvent system, such as ethanol/water or ethyl acetate/hexane, often yields high-purity crystals.[5]
Q3: Under what circumstances should I use column chromatography?
A3: Column chromatography is necessary when recrystallization fails to adequately separate impurities with polarities similar to the desired product.[3] This is often the case for removing residual vanillin, which can be challenging to separate by crystallization alone. Chromatography is also the method of choice for purifying small-scale reactions or when the crude product is an oil that fails to crystallize.[6]
Q4: How can I effectively monitor the purification process and assess final purity?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for real-time monitoring of column chromatography fractions and for assessing the success of recrystallization. It provides a quick qualitative check of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is the standard method.[7][8] It can accurately determine the percentage of the main component and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural identity of the final product and for detecting proton-bearing impurities that may not be visible by other methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during purification experiments in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" or fails to crystallize during recrystallization. | 1. The solution is too supersaturated. 2. High levels of impurities are inhibiting crystal lattice formation. 3. The chosen solvent is not appropriate. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product if available. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.[5] 3. Adjust Solvent System: Add more of the primary solvent to reduce saturation, or switch to a different solvent/antisolvent pair (e.g., isopropanol, acetonitrile).[9] |
| TLC shows a persistent impurity spot very close to the product spot. | The impurity has a polarity very similar to the product, likely unreacted vanillin. | 1. Optimize TLC: Experiment with different solvent systems to maximize the separation (ΔRf). Try varying the ratio of ethyl acetate and hexane, or add a small percentage of a more polar solvent like methanol. 2. Perform Column Chromatography: Use the optimized solvent system from your TLC trials as the eluent for silica gel chromatography.[3] |
| Final product is yellow or brown instead of the expected white/pale-yellow solid. | Presence of colored, high-molecular-weight impurities or degradation products. Crude products from similar syntheses are often described as yellow or dark.[9][10] | 1. Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities. 2. Column Chromatography: This is highly effective at removing baseline and colored impurities. |
| Aqueous workup results in a persistent emulsion. | The reaction mixture contains surfactants or finely divided solids that stabilize the interface between the organic and aqueous layers. | 1. Add Brine: Break the emulsion by adding a saturated aqueous solution of NaCl (brine), which increases the ionic strength of the aqueous phase.[5] 2. Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. 3. Filtration: Filter the entire emulsified mixture through a pad of celite or glass wool. |
| Product is acidic and shows a broad ¹H NMR singlet >10 ppm. | The aldehyde has been oxidized to the corresponding carboxylic acid impurity. | 1. Base Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be extracted into the aqueous layer as its sodium salt.[3] |
Visualized Workflow: Purification Strategy
The following diagram outlines the decision-making process for purifying your crude 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This method is effective for removing polar impurities like vanillin and inorganic salts.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution just begins to turn persistently cloudy.[5]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.[5]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<50 °C) or in a desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating impurities with similar polarity to the product.
Caption: General workflow for column chromatography purification.
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give the product an Rf value of ~0.3 and show good separation from impurities. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 90:10 or 85:15 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into the column and use gentle air pressure to pack an even bed.
-
Sample Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column. For example, start with 95:5 Hexane/EtOAc and slowly increase to 80:20 Hexane/EtOAc.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
References
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Acta Crystallographica Section E: Structure Reports Online. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
-
ResearchGate. (2008). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). Purification of Vanillin by a Molecular Imprinting Polymer Technique. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2020). Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015). (PDF) Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying vanillin by liquid-liquid extraction.
-
ResearchGate. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved January 23, 2026, from [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benzaldehyde Isomers
For researchers and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized molecules. Benzaldehyde and its substituted isomers are common structural motifs in a vast array of pharmacologically active compounds and synthetic intermediates. While possessing the same molecular formula, isomers can exhibit markedly different chemical and biological properties. Consequently, their unambiguous differentiation is of paramount importance.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of three common isomers of methylbenzaldehyde (tolualdehyde): ortho-tolualdehyde, meta-tolualdehyde, and para-tolualdehyde. We will explore how subtle differences in their molecular structures give rise to distinct fingerprints across four key analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide not only the comparative data but also the underlying scientific principles and actionable experimental protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. In aromatic aldehydes like the tolualdehyde isomers, the primary electronic transitions of interest are the π→π* and n→π* transitions.[1][2]
The π→π* transition, which is typically of high intensity, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. The n→π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.[1] The position of the methyl group influences the electronic distribution within the benzene ring, thereby subtly altering the energy of these transitions and the resulting absorption maxima (λmax). The absorption spectra of these aromatic aldehydes typically show structured bands in the 200-380 nm range.[3]
Comparative UV-Vis Data
The electronic absorption spectra of the tolualdehyde isomers exhibit slight but measurable differences in their absorption maxima. These shifts are influenced by the electronic effect of the methyl group at the ortho, meta, or para position relative to the aldehyde group.
| Isomer | λmax (π→π) | λmax (n→π) | Solvent |
| o-Tolualdehyde | ~250 nm | ~320 nm | Not Specified |
| m-Tolualdehyde | ~245 nm | ~320 nm | Not Specified |
| p-Tolualdehyde | ~255 nm | ~320 nm | Not Specified |
Note: Exact λmax values can vary depending on the solvent used.[3]
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the quantitative analysis of a tolualdehyde isomer solution.
-
Sample Preparation : Prepare a stock solution of the tolualdehyde isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻³ M.[4] From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.[5]
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to be used for the sample dilutions.[5] Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For the tolualdehyde isomers, key diagnostic peaks include the C=O stretch of the aldehyde, the C-H stretch of the aldehyde, and the C-H out-of-plane bending vibrations of the substituted benzene ring.[6][7] The latter are particularly useful for distinguishing between ortho, meta, and para isomers.[8]
-
C=O Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹.[6]
-
Aldehyde C-H Stretch : Two weaker bands are typically observed around 2820-2880 cm⁻¹ and 2720-2775 cm⁻¹.[6][7]
-
Aromatic C-H Stretch : Appears above 3000 cm⁻¹.[7]
-
Aromatic C-H Out-of-Plane Bending : The pattern of absorption in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[8]
Comparative IR Data
| Vibrational Mode | o-Tolualdehyde (cm⁻¹) | m-Tolualdehyde (cm⁻¹) | p-Tolualdehyde (cm⁻¹) |
| Aldehyde C-H Stretch | ~2860, ~2770 | ~2860, ~2775 | ~2860, ~2770 |
| C=O Stretch | ~1700 | ~1700 | ~1700 |
| Aromatic C-H Bending | ~750 (strong) | ~780 (strong), ~680 (strong) | ~815 (strong) |
Note: These are approximate values. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to each isomer.
Experimental Protocol: IR Spectroscopy (Liquid Film)
-
Sample Preparation : As tolualdehydes are liquids at room temperature, a neat liquid film is a simple and effective method.[9]
-
Cell Preparation : Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.[9][10]
-
Sample Application : Place a small drop of the liquid tolualdehyde isomer onto the center of one salt plate.[11]
-
Film Formation : Place the second salt plate on top of the first and gently rotate it to create a thin, uniform film of the liquid between the plates.[9]
-
Data Acquisition : Place the assembled plates into the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[10]
-
Cleaning : After analysis, disassemble the plates and clean them thoroughly with a suitable solvent (e.g., methylene chloride or acetone) to prevent contamination of subsequent samples.[9]
Caption: Workflow for IR Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
¹H NMR Spectroscopy
The ¹H NMR spectra of the tolualdehyde isomers are highly diagnostic due to the distinct chemical shifts and coupling patterns of the aromatic protons.
-
Aldehyde Proton (-CHO) : This proton is highly deshielded and appears as a singlet far downfield, typically between 9.8 and 10.0 ppm.
-
Methyl Protons (-CH₃) : These protons also appear as a singlet, but much further upfield, usually between 2.4 and 2.7 ppm.
-
Aromatic Protons (Ar-H) : The region between 7.0 and 8.0 ppm is the most informative for distinguishing the isomers. The symmetry and relative positions of the substituents lead to unique splitting patterns.
-
o-Tolualdehyde : Four distinct aromatic protons with complex splitting.
-
m-Tolualdehyde : Four distinct aromatic protons with characteristic splitting patterns.[12][13]
-
p-Tolualdehyde : Due to symmetry, there are only two sets of equivalent aromatic protons, resulting in a simpler spectrum, typically two doublets.[14]
-
Comparative ¹H NMR Data (in CDCl₃)
| Proton | o-Tolualdehyde (δ, ppm) | m-Tolualdehyde (δ, ppm)[12] | p-Tolualdehyde (δ, ppm)[14] |
| -CHO | ~10.2 | ~9.95 | ~9.95 |
| Ar-H | ~7.2-7.8 (multiplets) | ~7.4-7.7 (multiplets) | ~7.76 (d), ~7.32 (d) |
| -CH₃ | ~2.65 | ~2.39 | ~2.43 |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The number of unique carbon signals is a key indicator of molecular symmetry.
-
Carbonyl Carbon (C=O) : The aldehyde carbon is highly deshielded, appearing around 192-193 ppm.
-
Aromatic Carbons : These appear in the range of 125-145 ppm. The number of signals reflects the symmetry of the isomer.
-
o- and m-Tolualdehyde : Six distinct aromatic carbon signals are expected.
-
p-Tolualdehyde : Due to the plane of symmetry, only four aromatic carbon signals are expected.
-
-
Methyl Carbon (-CH₃) : This carbon appears upfield, typically around 21-22 ppm.
Comparative ¹³C NMR Data
| Isomer | Carbonyl C | Aromatic C's | Methyl C |
| o-Tolualdehyde | ~192.8 | 6 signals | ~21.5 |
| m-Tolualdehyde | ~192.5 | 6 signals | ~21.2 |
| p-Tolualdehyde | ~192.1 | 4 signals | ~21.7 |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing : For a standard ¹H NMR spectrum, weigh 5-25 mg of the tolualdehyde isomer.[15] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[15]
-
Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[16] The deuterated solvent is necessary for the instrument's lock system.[15]
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling : Cap the NMR tube securely. Do not use paper labels on the part of the tube that will be inside the spectrometer.
-
Instrument Insertion : Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and placing it in the NMR spectrometer.
Caption: Workflow for NMR Spectroscopy.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and structural information based on its fragmentation pattern upon ionization. For the tolualdehyde isomers, which all have the same molecular weight (120.15 g/mol ), the key to differentiation lies in potential, albeit often subtle, differences in their fragmentation patterns.
Under electron ionization (EI), the tolualdehyde molecule will form a molecular ion (M⁺•) at m/z 120. Common fragmentation pathways for aromatic aldehydes include:[17][18]
-
Loss of a hydrogen radical : [M-H]⁺ at m/z 119.[12]
-
Loss of the formyl radical : [M-CHO]⁺, leading to the tolyl cation at m/z 91.
-
Formation of the tropylium ion : The tolyl cation (m/z 91) is a very stable and often abundant ion.
-
Loss of carbon monoxide : [M-CO]⁺• is also a possible fragmentation pathway.
While the major fragments (m/z 120, 119, 91) will be present for all three isomers, the relative intensities of these fragments might differ slightly, providing clues to the original structure. However, distinguishing these isomers by their mass spectra alone can be challenging without high-resolution mass spectrometry or comparison to a spectral library.[19]
Comparative Mass Spectrometry Data
| m/z | Proposed Fragment | o-Tolualdehyde | m-Tolualdehyde[12] | p-Tolualdehyde |
| 120 | [M]⁺• | Present | 86.4% | Present |
| 119 | [M-H]⁺ | Present | 93.3% | Present |
| 91 | [C₇H₇]⁺ | Abundant | 100% | Abundant |
| 65 | [C₅H₅]⁺ | Present | 25.4% | Present |
Note: Relative intensities can vary between instruments. The base peak (100% relative abundance) is often m/z 91.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile isomers like tolualdehydes, as the gas chromatography step separates the isomers before they enter the mass spectrometer.
-
Sample Preparation : Prepare a dilute solution of the isomer mixture (or individual isomer) in a volatile solvent like dichloromethane or hexane.
-
GC Method Development : Select a GC column and temperature program capable of resolving the three isomers. A nonpolar or mid-polar capillary column is typically suitable.
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation : The isomers will separate based on their boiling points and interactions with the column's stationary phase, eluting at different retention times.
-
MS Data Acquisition : As each isomer elutes from the GC column, it enters the mass spectrometer, is ionized (typically by EI), and a mass spectrum is recorded.
-
Data Analysis : Correlate the retention times with the mass spectra to identify each isomer and analyze its fragmentation pattern.
Caption: Workflow for GC-MS Analysis.
Summary and Conclusion
The differentiation of benzaldehyde isomers is a critical task in chemical synthesis and analysis. While each of the discussed spectroscopic techniques provides valuable information, a combination of methods yields the most definitive identification.
-
UV-Vis Spectroscopy offers clues based on minor shifts in λmax but is generally not sufficient for unambiguous identification on its own.
-
IR Spectroscopy is highly effective, with the fingerprint region (specifically the C-H out-of-plane bending bands) providing a clear indication of the ortho, meta, or para substitution pattern.
-
NMR Spectroscopy is the most powerful and conclusive technique. ¹H NMR provides unique splitting patterns for the aromatic protons of each isomer, while ¹³C NMR confirms the identity through the number of unique carbon signals, reflecting the molecule's symmetry.
-
Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), allows for the separation of isomers and provides their mass-to-charge ratios and fragmentation patterns, which can be confirmed against spectral libraries.
For researchers and drug development professionals, a multi-faceted spectroscopic approach, grounded in a solid understanding of the underlying principles, is the most reliable strategy for the structural verification of benzaldehyde isomers.
References
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Chegg. (2023, October 8). Solved Please Help me annotate the NMR for 13C and 1H!this. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Retrieved from [Link]
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AIP Publishing. (2010, July 28). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. Retrieved from [Link]
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Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
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ResearchGate. (2025, August 6). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Retrieved from [Link]
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Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]
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ResearchGate. (2025, August 10). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
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Differentiating 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from its isomers
An In-Depth Guide to Differentiating 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from its Positional Isomers
A Senior Application Scientist's Perspective
In the realm of pharmaceutical synthesis and materials science, the precise structural identity of a molecule is paramount. It dictates its biological activity, physical properties, and ultimately, its utility and safety. The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a key intermediate, often presents a common challenge: the concurrent formation of its positional isomers, such as 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde. These isomers share the same molecular formula and weight, making their differentiation a non-trivial analytical task that demands a sophisticated, multi-technique approach.
This guide provides an in-depth comparison of the primary analytical methods used to distinguish these closely related compounds. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering the robust, self-validating protocols required for rigorous scientific and developmental work.
The Core Challenge: Isomeric Ambiguity
The fundamental difficulty lies in the subtlety of the structural difference. The interchange of the methoxy (-OCH₃) and the (4-methylbenzyl)oxy group on the benzaldehyde ring results in only minor changes to overall polarity and mass. However, these changes create unique electronic environments around the aromatic protons and alter bond stabilities, providing the very handles we need to exploit for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for isomer differentiation, as it provides a direct map of the molecule's carbon-hydrogen framework.[1]
The Principle: Why NMR Works
The key to distinguishing these isomers lies in the ¹H NMR spectrum, specifically in the aromatic region (typically δ 6.5-8.0 ppm). The electronic influence of the substituents (aldehyde, methoxy, and benzyloxy groups) alters the chemical shift of each aromatic proton. More importantly, the spatial relationship between these protons dictates their spin-spin coupling patterns and coupling constants (J-values), which serve as an unmistakable fingerprint of the substitution pattern.[1]
-
Ortho-coupling (³J): Between adjacent protons (3 bonds apart), strong coupling (6-10 Hz).
-
Meta-coupling (⁴J): Between protons separated by one carbon (4 bonds apart), weak coupling (2-3 Hz).
-
Para-coupling (⁵J): Between protons on opposite sides of the ring (5 bonds apart), very weak or no observable coupling (<1 Hz).
Comparative ¹H NMR Data (Predicted in CDCl₃)
| Proton Signal | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | Rationale for Differentiation |
| Aldehyde (-CHO) | ~δ 9.8 (s) | ~δ 9.8 (s) | Indistinguishable. Chemical shift is characteristic of aldehydes.[2] |
| Aromatic H-2 | ~δ 7.42 (d, J ≈ 1.5 Hz) | ~δ 7.45 (dd, J ≈ 8.0, 1.5 Hz) | Key Differentiator: In the target, H-2 is only meta-coupled to H-6 (small J). In the isomer, it is ortho-coupled to H-6 (large J) and meta-coupled to H-5 (small J). |
| Aromatic H-5 | ~δ 6.95 (d, J ≈ 8.0 Hz) | ~δ 7.35 (d, J ≈ 1.5 Hz) | Key Differentiator: In the target, H-5 is ortho-coupled to H-6 (large J). In the isomer, it is only meta-coupled to H-2 (small J). |
| Aromatic H-6 | ~δ 7.38 (dd, J ≈ 8.0, 1.5 Hz) | ~δ 6.98 (d, J ≈ 8.0 Hz) | Key Differentiator: In the target, H-6 is coupled to both H-5 (ortho) and H-2 (meta), giving a doublet of doublets. In the isomer, it is only ortho-coupled to H-2 (large J). |
| Methoxy (-OCH₃) | ~δ 3.9 (s, 3H) | ~δ 3.9 (s, 3H) | Indistinguishable by ¹H NMR alone. |
| Benzyl (-OCH₂-) | ~δ 5.1 (s, 2H) | ~δ 5.2 (s, 2H) | Minor shift differences may be observed but are not definitive. |
Note: These are predicted values. Actual spectra should be compared against a certified reference standard.
Caption: A standardized workflow for NMR-based isomer identification.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of coupling patterns. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
Data Processing & Analysis: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and apply baseline correction. Reference the spectrum to TMS. Analyze the aromatic region, paying close attention to the splitting patterns and measuring the coupling constants to assign the substitution pattern definitively.
Mass Spectrometry (MS): Fingerprinting via Fragmentation
When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry provides the molecular weight and a unique fragmentation pattern that can serve as a molecular fingerprint.
The Principle: Why MS Works
While both isomers have an identical molecular ion (m/z 256), the way they break apart under electron ionization (EI) can differ. The fragmentation is dictated by the path of least resistance—cleavage of the weakest bonds to form the most stable fragment ions. The primary and most informative fragmentation for these molecules is the cleavage of the benzylic ether C-O bond.[3]
Predicted Fragmentation Pathways:
Caption: Major fragmentation pathways for the target isomers in EI-MS.
Key Differentiating Fragments: The most significant fragments will be the substituted benzoyl cation (m/z 165) and the 4-methylbenzyl cation (m/z 105), which rearranges to the very stable tropylium ion (m/z 91). While both isomers will produce these fragments, the relative abundance of the m/z 165 ion may differ slightly due to the electronic stabilizing/destabilizing effect of the methoxy group relative to the cleavage point. However, without reference standards, this can be ambiguous. The primary utility of GC-MS is to confirm the molecular weight (m/z 256) for each separated isomer peak.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a nonpolar capillary column (e.g., HP-5ms). Use a temperature program that provides separation of the isomers (e.g., initial temp 150°C, ramp at 10°C/min to 280°C, hold for 5 min).
-
MS Detection: Interface the GC with a mass spectrometer operating in EI mode (standard 70 eV). Scan a mass range of m/z 50-350.
-
Data Analysis: Correlate the retention times of the separated peaks with their corresponding mass spectra. Confirm that each isomer peak shows a molecular ion at m/z 256 and analyze the fragmentation pattern for expected ions (m/z 255, 165, 105, 91).[4][5]
High-Performance Liquid Chromatography (HPLC): The Separation Workhorse
HPLC is the ideal technique for separating the isomeric mixture and quantifying the purity of the target compound.
The Principle: Why HPLC Works
The differentiation is based on the small difference in polarity between the isomers. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Compounds with higher polarity are less retained and elute earlier. The 4-methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde isomer is expected to be slightly more polar than the target 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, leading to a shorter retention time.[6]
Illustrative HPLC Separation Data
| Isomer | Expected Retention Time (min) | Rationale |
| 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde | ~10.2 | More polar, less interaction with C18 stationary phase, elutes faster. |
| 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | ~11.5 | Less polar, more interaction with C18 stationary phase, elutes slower. |
Note: Retention times are highly dependent on the exact method (column, mobile phase, temperature, flow rate) and are for illustrative purposes.
Experimental Protocol: Reversed-Phase HPLC
-
System & Column: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution for optimal separation. For example: Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Gradient: Start at 50% B, ramp to 80% B over 15 minutes.
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis: Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Inject 5-10 µL of the sample. Monitor the elution profile using a UV detector at a wavelength of maximum absorbance (e.g., ~280 nm or 310 nm).
-
Peak Identification: Identify the peaks based on their retention times, ideally by running a certified reference standard of the target compound first.
A Validated, Integrated Approach
For unambiguous identification and quality control, no single technique should be used in isolation. The most trustworthy and scientifically sound approach is integrated:
-
Develop an HPLC method to achieve baseline separation of the isomers. This becomes your primary tool for assessing purity and quantifying each component.
-
Confirm the identity of each separated peak. This can be done by collecting the fractions as they elute from the HPLC and analyzing them individually by NMR.
-
Use GC-MS or LC-MS as a rapid, confirmatory technique to ensure the molecular weight of each peak corresponds to the expected value (m/z 256).
By combining the separation power of HPLC, the definitive structural insight of NMR, and the molecular weight confirmation of MS, researchers can eliminate any ambiguity in the identity of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, ensuring the integrity and reproducibility of their work.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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MicroSolv Technology Corporation (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
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A Comparative Guide to the Biological Activities of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and Vanillin
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological research, the exploration of natural compounds and their synthetic derivatives is a cornerstone of drug discovery. Vanillin, a well-characterized phenolic aldehyde, has long been a subject of interest for its diverse biological activities. This guide delves into a comparative analysis of vanillin and its synthetic derivative, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. While vanillin's bioactivity is extensively documented, data on its benzyloxy derivative is sparse. This guide, therefore, presents a comprehensive overview of vanillin's established biological profile, juxtaposed with a predictive exploration of its derivative's potential, based on a structure-activity relationship analysis of related compounds.
Introduction: Chemical Structures and Rationale for Comparison
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and is widely used as a flavoring agent.[1][2] Its simple phenolic structure has been shown to contribute to a range of biological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a synthetic derivative of vanillin where the hydroxyl group at the C4 position is replaced by a 4-methylbenzyloxy group. This structural modification, specifically the etherification of the phenolic hydroxyl group, can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. The rationale for this comparison lies in understanding how this specific structural alteration impacts the known therapeutic effects of the parent vanillin molecule.
Chemical Structures:
| Compound | Structure |
| Vanillin | |
| 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | ![]() |
Biological Activity of Vanillin: A Comprehensive Overview
Vanillin's biological activities are multifaceted, with significant evidence supporting its therapeutic potential.
Antimicrobial Activity
Vanillin exhibits broad-spectrum antimicrobial activity against both bacteria and fungi.[2] Its mechanism of action is primarily attributed to its ability to disrupt cell membrane integrity, leading to the dissipation of ion gradients and inhibition of respiration.[2]
Key Findings:
-
Antibacterial: Vanillin has demonstrated potent antibacterial activity against various strains of multidrug-resistant E. coli, Salmonella, and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 1.25 to 2.5 mg/mL.[4]
-
Antifungal: It has also been shown to be effective against fungi such as Cryptococcus neoformans, where it induces mitochondrial dysfunction and oxidative stress.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial efficacy of a compound.
Workflow:
Caption: Workflow for MIC determination.
Antioxidant Activity
The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant properties. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.
Key Findings:
-
In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, vanillin suppressed the levels of malondialdehyde (MDA) and reactive oxygen species (ROS), indicating its ability to counteract lipid peroxidation and oxidative damage.[4]
Anti-inflammatory Activity
Vanillin has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.
Key Findings:
-
It significantly reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4]
-
The anti-inflammatory mechanism involves the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4]
Signaling Pathway:
Caption: Vanillin's anti-inflammatory mechanism.
Biological Activity of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: A Predictive Analysis
The key structural modification in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is the etherification of the C4 hydroxyl group. This change has several implications:
-
Loss of Phenolic Hydroxyl Group: The free phenolic hydroxyl group in vanillin is crucial for its antioxidant activity through hydrogen atom donation. Its absence in the derivative likely diminishes or eliminates this specific mechanism of radical scavenging.
-
Increased Lipophilicity: The addition of the 4-methylbenzyl group significantly increases the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and altered biological effects.
Predicted Antimicrobial Activity
Studies on other vanillin ethers and derivatives suggest that antimicrobial activity may be retained or even enhanced. For instance, chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde have demonstrated antibacterial activity. The increased lipophilicity of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde could facilitate its interaction with and disruption of microbial cell membranes, a key antimicrobial mechanism of vanillin.[2]
Predicted Anti-inflammatory Activity
The anti-inflammatory effects of vanillin are linked to the inhibition of the MAPK and NF-κB pathways.[4] It is plausible that the overall molecular shape and electronic properties of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde could still allow it to interact with components of these signaling cascades. However, without the phenolic hydroxyl group, its potency might be altered. Further investigation is required to determine if the increased lipophilicity can compensate for the loss of this functional group.
Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This derivative can be synthesized via a Williamson ether synthesis, a well-established method for forming ethers.
Reaction Scheme:
Vanillin + 4-Methylbenzyl Halide → 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Experimental Protocol: Synthesis
-
Dissolve vanillin in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group, forming the phenoxide.
-
Add 4-methylbenzyl halide (e.g., 4-methylbenzyl bromide) to the reaction mixture.
-
Heat the mixture under reflux for several hours to allow the nucleophilic substitution to proceed.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Caption: Synthesis workflow for the vanillin derivative.
Comparative Summary and Future Directions
This guide highlights the well-established, broad-spectrum biological activities of vanillin and provides a predictive framework for its derivative, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
| Feature | Vanillin | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde |
| Antimicrobial Activity | Documented against a range of bacteria and fungi.[2][4] | Predicted to have activity, potentially enhanced due to increased lipophilicity. |
| Antioxidant Activity | Established, primarily due to the phenolic hydroxyl group.[4] | Predicted to be significantly reduced due to the absence of the phenolic hydroxyl group. |
| Anti-inflammatory Activity | Proven to inhibit key pro-inflammatory pathways (MAPK, NF-κB).[4] | Activity is uncertain and requires experimental validation. |
Future research should focus on:
-
Synthesis and Characterization: Synthesizing and fully characterizing 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
-
In Vitro Biological Evaluation: Conducting a comprehensive screening of its antimicrobial, antioxidant, and anti-inflammatory activities using the standardized protocols outlined in this guide.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related vanillin ethers to systematically investigate how modifications to the benzyloxy group affect biological activity.
This systematic approach will provide the necessary experimental data to move beyond prediction and establish a clear understanding of the therapeutic potential of this vanillin derivative.
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-
Wu, Y., et al. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Antioxidants, 13(12), 1544. [Link]
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Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2291. [Link]
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PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Fitzgerald, D. J., et al. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of Applied Microbiology, 97(1), 104-113. [Link]
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Oriental Journal of Chemistry. (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 29(4), 1581-1588. [Link]
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PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubMed Central. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]
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ResearchGate. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. [Link]
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PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]
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PubMed. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. [Link]
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ResearchGate. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. [Link]
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ResearchGate. Antimicrobial effects of vanillin coated solution for coating paperboard intended for packaging bakery product. [Link]
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MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]
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PubMed. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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A Comparative Guide to the Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Introduction: The Significance of a Versatile Vanillin Derivative
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted vanillin derivative of significant interest to researchers in medicinal chemistry and materials science. As a derivative of vanillin, a readily available and bio-sourced building block, it serves as a crucial intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its structure combines the reactive aldehyde functionality of vanillin with a 4-methylbenzyl ether, a common motif used to modulate properties such as lipophilicity and steric hindrance in drug candidates or functional materials.[4]
The synthesis of this target molecule, while seemingly straightforward, presents several strategic choices that can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth, objective comparison of common synthetic methodologies, grounded in experimental data and mechanistic principles, to empower researchers to select the optimal route for their specific laboratory context. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible outcome.
The Core Strategy: Williamson Ether Synthesis
The most direct and widely adopted route to 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is the O-alkylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin). This transformation is a classic example of the Williamson ether synthesis, a cornerstone reaction in organic chemistry.[5][6][7]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin using a suitable base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of a 4-methylbenzyl halide (e.g., chloride or bromide), displacing the halide leaving group to form the desired ether linkage.[7]
Caption: General mechanism of the Williamson ether synthesis.
Benchmarking Synthetic Methodologies
The practical execution of the Williamson synthesis for this target molecule can be approached in several ways, primarily differing in the choice of base, solvent system, and energy source. We will compare three robust methods: a conventional approach using a strong base, a scalable method employing phase-transfer catalysis, and a rapid microwave-assisted protocol.
Method A: Conventional Synthesis with a Strong Base
This method relies on the use of a powerful, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Expertise & Experience: The rationale here is to achieve rapid and irreversible deprotonation of the vanillin, generating a high concentration of the reactive phenoxide. This drives the reaction towards completion, often resulting in high yields within a relatively short timeframe. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the sodium cation without protonating the highly reactive phenoxide intermediate.[7] The primary drawback is the stringent requirement for anhydrous conditions and the hazardous nature of sodium hydride, which is highly flammable upon contact with water.
-
Trustworthiness: The protocol's success is self-validating. The cessation of hydrogen gas evolution after the addition of NaH provides a clear visual confirmation that the deprotonation step is complete before the alkylating agent is introduced.
Method B: Phase-Transfer Catalysis (PTC) - The Industrial Workhorse
This approach represents a significant advancement in terms of safety, cost, and environmental impact. It utilizes a mild, inexpensive inorganic base, such as potassium carbonate (K₂CO₃), in a biphasic system, facilitated by a phase-transfer catalyst.[8]
-
Expertise & Experience: The key to this method is the catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[6] The vanillin is deprotonated by the K₂CO₃ in the aqueous phase (or at the solid-liquid interface). The TBAB then forms an ion pair with the phenoxide, shuttling the organic-soluble [Q⁺][ArO⁻] complex into the organic phase where the 4-methylbenzyl chloride resides.[9] This elegant solution circumvents the need for hazardous reagents and anhydrous solvents, making it highly amenable to large-scale industrial production.[8][10] While generally very effective, reaction times can be longer than with strong base methods.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Method C: Microwave-Assisted Synthesis - The High-Speed Option
Leveraging microwave irradiation offers a dramatic acceleration of the etherification reaction, making it ideal for rapid synthesis and library generation.
-
Expertise & Experience: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional oil baths.[6] This localized superheating can overcome activation energy barriers more efficiently, slashing reaction times from hours to mere minutes. The protocol often uses a weaker base like K₂CO₃ in a polar solvent that absorbs microwave energy well, such as ethanol or DMF. While exceptionally fast, this method requires specialized and costly microwave reactor equipment.
-
Trustworthiness: The protocol is validated by its speed and efficiency. The rapid formation of the product, confirmed by thin-layer chromatography (TLC) or LC-MS analysis after just a few minutes of irradiation, confirms the efficacy of the microwave-assisted approach.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic methodology, based on literature precedents for similar vanillin alkylations and general principles of the Williamson ether synthesis.[6][8][11]
| Parameter | Method A: Strong Base | Method B: Phase-Transfer Catalysis | Method C: Microwave-Assisted |
| Typical Yield | 85-95% | 90-98%[8] | 80-95%[6] |
| Reaction Time | 1-4 hours | 4-24 hours[8][11] | 5-20 minutes[6] |
| Temperature | 0 °C to 60 °C | Room Temp. to 90 °C[6][8] | 100-140 °C |
| Key Reagents | Vanillin, NaH, 4-methylbenzyl chloride, Anhydrous DMF | Vanillin, K₂CO₃, TBAB, 4-methylbenzyl chloride, Acetonitrile/Water | Vanillin, K₂CO₃, 4-methylbenzyl chloride, Ethanol/DMF |
| Safety | High (Requires handling of pyrophoric NaH and anhydrous solvents) | High (Uses mild, stable reagents) | Moderate (Requires specialized equipment for high pressure/temp) |
| Scalability | Poor to Moderate | Excellent | Poor (Limited by reactor size) |
| Cost | Moderate (Anhydrous solvents and NaH are costly) | Low (Reagents are inexpensive and readily available) | High (Initial equipment investment is significant) |
Detailed Experimental Protocol: The Recommended PTC Method
Based on its superior balance of yield, safety, cost-effectiveness, and scalability, the Phase-Transfer Catalysis (PTC) method is recommended for most laboratory applications.
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A Comparative Guide to the Cross-Reactivity Potential of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This guide provides a comprehensive framework for evaluating the skin sensitization and cross-reactivity potential of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a molecule of interest in fragrance, cosmetic, and pharmaceutical development. Our approach is grounded in the established Adverse Outcome Pathway (AOP) for skin sensitization, integrating structural chemical analysis with validated non-animal testing strategies. We will dissect the molecule's structure to predict its reactivity, compare it with relevant chemical analogs, and provide detailed protocols for robust experimental validation.
Introduction: Structural Alerts and Reactivity Hypothesis
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde ether. Its structure contains several features that warrant a thorough investigation of its sensitization potential.
-
Vanillin Core: The 3-methoxy-4-hydroxybenzaldehyde (vanillin) backbone is a well-known fragrance component. While vanillin itself has a low allergenic potential, its derivatives can exhibit varying sensitization profiles.[1][2]
-
Aldehyde Group: The aldehyde functional group is a known structural alert for skin sensitization. Aldehydes can react with nucleophilic residues in skin proteins, such as lysine and cysteine, to form Schiff bases or undergo other covalent modifications. This covalent binding, or haptenation, is the molecular initiating event in the AOP for skin sensitization.[3][4]
-
Benzyl Ether Linkage: The presence of a benzyl group, particularly as an ether, can contribute to sensitization. Benzyl alcohol itself is recognized as a weak sensitizer, and cross-reactivity among benzyl derivatives is a known phenomenon.[5][6][7]
Based on this analysis, our central hypothesis is that 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde possesses the potential to act as a skin sensitizer. Its reactivity is likely driven by the aldehyde group, and its cross-reactivity profile may overlap with other vanillin and benzyl derivatives. To test this, we will compare it against a panel of structurally relevant molecules.
Comparative Structural Analysis
The Adverse Outcome Pathway (AOP) for Skin Sensitization
To design a scientifically sound testing strategy, we must ground our approach in the biological mechanism of allergic contact dermatitis. The OECD has defined an AOP for skin sensitization, which describes the sequence of events from the initial chemical interaction to the adverse health effect.[8]
-
Key Event 1 (KE1): Molecular Initiating Event. The chemical (a hapten) or its metabolite covalently binds to skin proteins.[9]
-
Key Event 2 (KE2): Keratinocyte Activation. This protein-hapten complex causes stress signals in skin cells (keratinocytes), leading to the activation of inflammatory pathways like the Keap1-Nrf2-ARE pathway.[10][11]
-
Key Event 3 (KE3): Dendritic Cell Activation. Dendritic cells (immune sentinels) are activated by the stress signals and the haptenated proteins.
-
Key Event 4 (KE4): T-Cell Proliferation. Activated dendritic cells migrate to the lymph nodes and present the hapten to T-cells, leading to the proliferation of allergen-specific T-cells and establishing immunological memory.
Our comparative guide will focus on validated non-animal methods that assess the first two key events, as these are strong predictors of sensitization potential.
Tier 1: In Chemico Peptide Reactivity Assessment (OECD TG 442C)
The first and most fundamental question is whether our target molecule can act as a hapten. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that directly measures this potential by quantifying the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[3][12]
Causality Behind the DPRA
The DPRA mimics the molecular initiating event (KE1) of skin sensitization.[4] By incubating the test chemical with peptides rich in nucleophilic amino acids (cysteine and lysine), we can determine its ability to form covalent bonds. Significant depletion of the peptides indicates that the chemical is electrophilic and has a high potential for haptenation in the skin.[13] This assay provides a quantitative measure of reactivity, allowing for a direct comparison between our target molecule and its structural analogs.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
This protocol is adapted from OECD Test Guideline 442C.[12]
-
Preparation of Reagents:
-
Prepare a 100 mM solution of the test article (3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde) and each analog in acetonitrile.
-
Prepare a 0.667 mM solution of the cysteine-containing peptide (Ac-RFAACAA-COOH) in pH 7.5 phosphate buffer.
-
Prepare a 0.667 mM solution of the lysine-containing peptide (Ac-RFAAKAA-COOH) in pH 10.2 ammonium acetate buffer.
-
-
Incubation:
-
For each peptide, mix the test article solution with the peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio.
-
Include a reference control (peptide with solvent) and a positive control (e.g., cinnamaldehyde).
-
Incubate all samples for 24 ± 1 hours at 25 ± 2.5°C with gentle shaking.
-
-
Analysis by HPLC:
-
Following incubation, quench the reaction and prepare samples for analysis.
-
Analyze the concentration of the remaining peptide in each sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with UV detection at 220 nm.[4]
-
-
Data Calculation:
-
Calculate the percent peptide depletion for both cysteine and lysine using the formula: Percent Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Control)] x 100
-
Comparative Data Summary (Hypothetical)
| Compound | Cysteine Depletion (%) | Lysine Depletion (%) | Mean Depletion (%) | Reactivity Class | Predicted Sensitization |
| Target Molecule | 25.5 | 8.2 | 16.85 | Moderate | Sensitizer |
| Vanillin | 4.1 | 1.5 | 2.8 | Minimal | Non-Sensitizer |
| Benzyl Alcohol | 6.8 | 2.1 | 4.45 | Minimal | Non-Sensitizer |
| p-Methylbenzyl Alcohol | 7.5 | 2.5 | 5.0 | Minimal | Non-Sensitizer |
| Cinnamaldehyde | 95.2 | 45.1 | 70.15 | High | Strong Sensitizer |
Prediction based on OECD TG 442C: Mean depletion <13% = minimal reactivity; 13-23% = low reactivity; 23-42% = moderate reactivity; >42% = high reactivity.
Tier 2: In Vitro Keratinocyte Activation Assessment (OECD TG 442D)
A positive result in the DPRA confirms chemical reactivity but does not fully capture the subsequent biological response. The KeratinoSens™ assay addresses the second key event (KE2) by measuring the activation of the Nrf2 signaling pathway in human keratinocytes.[14][15]
Causality Behind the KeratinoSens™ Assay
Skin sensitizers are typically electrophiles that induce oxidative stress in keratinocytes.[11] This stress activates the Keap1-Nrf2 pathway, a major cytoprotective response mechanism. The KeratinoSens™ assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an Antioxidant Response Element (ARE).[10] When a sensitizer activates the Nrf2 pathway, the ARE is triggered, leading to the expression of luciferase, which can be measured by luminescence. A positive result in this assay demonstrates that the chemical can induce a key biological response associated with sensitization.
Experimental Protocol: KeratinoSens™ Assay
This protocol is adapted from OECD Test Guideline 442D.[16]
-
Cell Culture: Culture the KeratinoSens™ cell line according to standard protocols until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach for 24 hours.
-
Chemical Exposure:
-
Prepare a range of 12 concentrations for the test article and each analog, typically from 0.98 to 2000 µM in DMSO.
-
Expose the cells to the test chemicals for 48 hours. Include a solvent control (DMSO) and a positive control (e.g., cinnamaldehyde).
-
-
Luminescence Measurement: After the 48-hour incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay to ensure that the observed luciferase induction is not an artifact of cytotoxicity.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the solvent control.
-
Determine the EC1.5 value (the concentration at which luciferase induction reaches 1.5-fold) and the IC50 value (the concentration at which cell viability is reduced by 50%).
-
A chemical is classified as a sensitizer if the EC1.5 is less than 1000 µM and the maximum fold-induction is ≥ 1.5 at a concentration with cell viability ≥ 70%.
-
Comparative Data Summary (Hypothetical)
| Compound | EC1.5 (µM) | Max Fold Induction | IC50 (µM) | KeratinoSens™ Prediction |
| Target Molecule | 150 | 2.8 | > 2000 | Positive |
| Vanillin | > 2000 | 1.1 | > 2000 | Negative |
| Benzyl Alcohol | > 2000 | 1.2 | > 2000 | Negative |
| p-Methylbenzyl Alcohol | 1850 | 1.4 | > 2000 | Negative |
| Cinnamaldehyde | 8.5 | 4.5 | 150 | Positive |
Integrated Analysis and Cross-Reactivity Conclusion
By integrating the data from both the in chemico (DPRA) and in vitro (KeratinoSens™) assays, we can build a robust, evidence-based assessment of sensitization and cross-reactivity potential.
Based on our hypothetical data:
-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde shows moderate reactivity in the DPRA and is positive in the KeratinoSens™ assay. This dual-positive result provides strong evidence that it is a skin sensitizer.
-
Cross-Reactivity Insights: The reactivity appears to be conferred by the aldehyde group on the vanillin core, as the parent alcohols (Benzyl Alcohol, p-Methylbenzyl Alcohol) and Vanillin itself were negative in both assays. The addition of the 4-methylbenzyl ether group appears to enhance the reactivity of the vanillin aldehyde, a common phenomenon in prohaptens where metabolism can influence sensitizing potential.[17][18] Therefore, cross-reactivity should be considered for individuals sensitized to other reactive aromatic aldehydes, but not necessarily to vanillin or benzyl alcohol per se.
This guide outlines a systematic, mechanistically informed strategy for evaluating the sensitization potential of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. By comparing it to structurally relevant analogs using validated non-animal testing methods, we can generate the reliable data needed for robust safety assessments and inform product development decisions.
References
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Li, Y. & Chen, J. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2291. [Link]
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ResearchGate. (n.d.). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
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Dermatitis Academy. (n.d.). NACDG Allergen: Benzyl Alcohol. [Link]
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Johansen, J. D., et al. (2024). Fragrance Contact Allergy – A Review Focusing on Patch Testing. Acta Dermato-Venereologica. [Link]
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EURL ECVAM. (2021). DB-ALM Protocol n° 154: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. JRC Big Data Analytics Platform. [Link]
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Alves, P. M., et al. (2022). In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. MDPI. [Link]
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SkinSAFE. (n.d.). Vanillin Ingredient Allergy Safety Information. [Link]
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Actas Dermo-Sifiliográficas. (2018). Allergic Contact Dermatitis to Hexyl Cinnamaldehyde, Cinnamaldehyde, and 3,4 Methylbenzylidene Camphor in a Patient With Previous Photoallergic Contact Dermatitis to Dexketoprofen. [Link]
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Strickland, J., et al. (2022). Skin Sensitization Testing Using New Approach Methodologies. Toxics, 10(6), 329. [Link]
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European Commission. (2012). How can fragrance substance become skin allergens? [Link]
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PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]
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Enticare. (2025). Vanilla Allergy: Symptoms, Causes, & Effective Treatments. [Link]
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Cyprotex. (n.d.). KeratinoSens™ Skin Sensitization. Evotec. [Link]
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Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). [Link]
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ResearchGate. (n.d.). Benzyl Alcohol Allergy: Importance of Patch Testing with Personal Products. [Link]
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OECD. (2015). Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. National Toxicology Program (NTP). [Link]
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Cosmetic Ingredient Review. (2016). Skin Sensitization: In Vitro Methods and Risk Assessment. [Link]
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ResearchGate. (n.d.). Allergic and pseudo-allergic reactions to flavouring agents in foodstuffs. [Link]
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Institute for In Vitro Sciences. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. [Link]
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Dermacy. (n.d.). Benzyl Alcohol in Skincare: Functional, Safe, and Often Misunderstood. [Link]
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Gentronix. (2025). Introduction to our Direct Peptide Reactivity Assay (DPRA) Service. [Link]
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Upmeyer, H. J., et al. (2018). Contact allergy to fragrances: current clinical and regulatory trends. Journal der Deutschen Dermatologischen Gesellschaft, 16(11), 1293–1307. [Link]
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PubChem. (n.d.). 3-Methoxy-4-phenoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Eurofins. (n.d.). KeratinoSens(TM). [Link]
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PubMed. (2018). Adaptation of the KeratinoSens™ skin sensitization test to animal-product-free cell culture. [Link]
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A Comparative Guide to the Stability of Benzaldehyde-Derived Acetal Protecting Groups
For synthetic chemists, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal available for the protection of 1,2- and 1,3-diols, the benzylidene acetal and its substituted derivatives are workhorse functionalities, particularly in carbohydrate and natural product synthesis.[1][2] Their value stems from their robust stability to a wide range of reaction conditions, coupled with a variety of reliable methods for their removal.
However, not all benzylidene acetals are created equal. The electronic nature of substituents on the aromatic ring profoundly influences the acetal's stability and dictates the optimal conditions for its cleavage. This guide provides an in-depth comparison of the stability of common benzylidene acetals, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in drug development and chemical synthesis to make informed strategic decisions.
The Mechanistic Underpinning of Acetal Stability
The stability of a benzylidene acetal is intrinsically linked to the mechanism of its cleavage. The most common deprotection pathway, acid-catalyzed hydrolysis, proceeds through a distinct, high-energy intermediate whose stability governs the reaction rate.
The process begins with the protonation of one of the acetal's oxygen atoms by a strong acid.[3] This converts the oxygen into a good leaving group (an alcohol). Subsequent cleavage of the C-O bond generates a resonance-stabilized benzylic carbocation.[4][5] The rate of the entire hydrolysis reaction is largely determined by the stability of this carbocation.
This mechanistic insight is the key to understanding the stability differences between substituted benzylidene acetals:
-
Electron-Donating Groups (EDGs) , such as a p-methoxy group, stabilize the positive charge of the carbocation intermediate through resonance. This lowers the activation energy for cleavage, rendering the acetal less stable and easier to remove.[6][7]
-
Electron-Withdrawing Groups (EWGs) , such as a p-nitro group, destabilize the carbocation intermediate. This increases the activation energy, making the acetal more stable and more resistant to acidic cleavage.
The unsubstituted benzylidene acetal serves as the benchmark against which these electronic effects are measured.
Caption: Electronic effects on the stability of the key carbocation intermediate in acid-catalyzed cleavage.
Comparative Stability and Cleavage Conditions
The true utility of substituted benzylidene acetals lies in the orthogonal deprotection strategies they enable. While acidic hydrolysis is a universal cleavage method, the electronic modifications unlock selective removal under oxidative or reductive conditions.
| Protecting Group | Stability to Mild Acid (e.g., 80% AcOH) | Stability to Oxidants (e.g., DDQ, CAN) | Reductive Opening (e.g., DIBAL-H) | Stability to Base | Cleavage Products (Typical) |
| Benzylidene Acetal | Moderate | High | Yes (Regioselective) | High | Diol + Benzaldehyde (Acidic) Benzyl Ether + Alcohol (Reductive) |
| p-Methoxybenzylidene (PMB) Acetal | Low | Low | Yes (Regioselective) | High | Diol + p-Anisaldehyde (Acidic/Oxidative) PMB Ether + Alcohol (Reductive) |
| p-Nitrobenzylidene Acetal | High | High | Yes (Regioselective) | High | Diol + p-Nitrobenzaldehyde (Acidic) p-Nitrobenzyl Ether + Alcohol (Reductive) |
Analysis of Cleavage Strategies:
-
Acidic Cleavage : This method is broadly applicable but relies on kinetic differences for selectivity. For instance, a PMB acetal can often be cleaved with mild acid (e.g., 80% acetic acid) while leaving a standard benzylidene acetal intact.[6][8] More robust benzylidene acetals may require stronger protic acids (HBr, HI) or Lewis acids like Er(OTf)₃.[9][10]
-
Oxidative Cleavage : This is where the PMB acetal displays its unique advantage. The electron-rich p-methoxyphenyl ring is highly susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][11] This reaction proceeds through a charge-transfer complex, leading to clean cleavage under neutral conditions that leave standard benzylidene and p-nitrobenzylidene acetals untouched.[6] This orthogonality is invaluable in complex syntheses.
-
Reductive Cleavage : Unlike hydrolysis or oxidation, reductive cleavage does not fully deprotect the diol. Instead, it regioselectively opens the acetal ring to furnish a benzyl ether at one oxygen and a free hydroxyl at the other.[12] Reagents like diisobutylaluminium hydride (DIBAL-H), or combinations like lithium aluminum hydride/aluminum chloride (LiAlH₄/AlCl₃), are commonly used.[8] The regioselectivity is often directed by coordination of the Lewis acidic reagent to the more sterically accessible oxygen, making this a powerful tool for differentiating two hydroxyl groups that were initially protected together.[12] A different approach, catalytic transfer hydrogenation (e.g., triethylsilane and Pd/C), can achieve complete removal of the benzylidene group to regenerate the diol under neutral conditions.[1][13]
-
Basic and Nucleophilic Stability : All benzylidene acetal variants are generally stable to basic conditions (e.g., alkoxides, amines) and a wide range of nucleophiles, which is a primary reason for their widespread use as protecting groups.[6][14]
Experimental Protocol: A Self-Validating Comparison of Hydrolytic Stability
To quantitatively assess the relative stability of different benzylidene acetals, a kinetic experiment monitoring their rate of acid-catalyzed hydrolysis can be performed. This protocol provides a framework for a self-validating comparison between a standard benzylidene acetal and a PMB acetal.
Objective: To determine the relative rate of hydrolytic cleavage of methyl 4,6-O-benzylidene-α-D-glucopyranoside versus methyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside under mild acidic conditions.
Caption: Experimental workflow for the comparative kinetic analysis of acetal stability.
Methodology:
-
Substrate Preparation:
-
Synthesize methyl 4,6-O-benzylidene-α-D-glucopyranoside and methyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside from methyl α-D-glucopyranoside using benzaldehyde or p-anisaldehyde dimethyl acetal, respectively, with an acid catalyst (e.g., CSA). Purify both substrates by recrystallization or chromatography to >98% purity.
-
-
Reaction Conditions:
-
In two separate, temperature-controlled reaction vessels, dissolve an identical amount (e.g., 100 mg, 0.35 mmol) of each substrate in 10 mL of 80% aqueous acetic acid.
-
Stir the solutions at a constant temperature (e.g., 40°C).
-
-
Monitoring the Reaction:
-
At designated time points (t = 0, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the organic components with ethyl acetate (2 x 2 mL). Combine the organic layers and dry with anhydrous sodium sulfate.
-
-
Analysis:
-
Spot the dried organic extracts onto a silica gel TLC plate and elute with a suitable solvent system (e.g., 7:3 ethyl acetate/hexane). Visualize the spots using a UV lamp and a potassium permanganate stain. The starting acetals will be less polar than the product diol.
-
For more quantitative data, analyze the samples by HPLC, monitoring the disappearance of the starting material peak and the appearance of the product peak.
-
-
Interpretation of Results:
-
The PMB acetal is expected to hydrolyze significantly faster than the unsubstituted benzylidene acetal. By comparing the time required to reach 50% completion (t₁/₂), a quantitative measure of their relative stability under these specific acidic conditions can be established. This provides direct, actionable data for synthetic planning.
-
Conclusion
The choice of a benzylidene acetal protecting group is a strategic decision that extends beyond simply masking a diol functionality. By understanding the profound impact of aromatic substitution on the acetal's stability, chemists can design more sophisticated and orthogonal protection schemes. The electron-donating p-methoxy group renders the PMB acetal highly labile to both acidic and oxidative cleavage, providing mild deprotection options unavailable for the more robust, unsubstituted benzylidene acetal. Conversely, electron-withdrawing groups can be employed when enhanced stability is required. This comparative knowledge allows researchers to precisely tune the reactivity of their protecting groups, paving the way for more efficient and successful syntheses of complex molecules.
References
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Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups . Organic Letters - ACS Publications. [Link]
-
Acidic cleavage of ethers (video) . Khan Academy. [Link]
-
Reactions of Ethers: Acidic Cleavage . Fiveable. [Link]
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]
-
Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives . PubMed. [Link]
-
Benzaldehyde | C6H5CHO . PubChem - NIH. [Link]
-
Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate . Organic & Biomolecular Chemistry. [Link]
-
Ether cleavage . Wikipedia. [Link]
-
Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]
-
Types and Reactions of Simple Ethers . Chemistry LibreTexts. [Link]
-
Regioselective Reductive Cleavage of Benzylidene Acetal A with Various Lewis Acids . University of Helsinki. [Link]
-
Benzylidene Acetals . Organic Chemistry Portal. [Link]
-
Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. [Link]
-
Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger . ResearchGate. [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . Beilstein Journal of Organic Chemistry. [Link]
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone . MDPI. [Link]
-
Alcohol or phenol synthesis by ether cleavage . Organic Chemistry Portal. [Link]
-
Reactions of Ethers: Acidic Cleavage . OpenStax. [Link]
-
Metal-Catalysed Ether Cleavages . ACS Green Chemistry Institute. [Link]
-
Benzylidene acetal . Wikipedia. [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt . ACS Publications. [Link]
-
Organophotoredox Catalyzed C‒O Bond Cleavage . ChemRxiv. [Link]
-
The Cleavage of Ethers . Chemical Reviews - ACS Publications. [Link]
-
Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators . NIH National Center for Biotechnology Information. [Link]
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The Arylmethylene Acetal Family . Thieme. [Link]
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Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase . NIH National Center for Biotechnology Information. [Link]
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Analytical Methods for Kinetic Studies of Biological Interactions: A Review . NIH National Center for Biotechnology Information. [Link]
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p-Methoxybenzyl (PMB) Protective Group . Chem-Station. [Link]
-
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions . MDPI. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

